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  • Product: 2-Ethoxypyridine-3-sulfonyl fluoride
  • CAS: 2305255-72-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxypyridine-3-sulfonyl Fluoride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Ethoxypyridine-3-sulfonyl fluoride, a pyridine-based sulfonyl fluoride of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxypyridine-3-sulfonyl fluoride, a pyridine-based sulfonyl fluoride of significant interest in medicinal chemistry and drug discovery. While this specific isomer is not readily cataloged with a commercial supplier or a registered CAS number, this document serves as a foundational resource for its synthesis, characterization, and potential applications. Drawing upon established principles of organic synthesis and the known properties of related analogs, this guide offers field-proven insights into its preparation and explores its potential as a valuable tool for researchers. We will delve into logical synthetic strategies, predicted physicochemical properties, and the mechanistic basis for its potential biological activity, all grounded in authoritative scientific literature.

Introduction and Chemical Identity

2-Ethoxypyridine-3-sulfonyl fluoride is a heterocyclic aromatic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a sulfonyl fluoride moiety at the 3-position. The sulfonyl fluoride functional group is a versatile electrophile that has garnered considerable attention in drug discovery for its ability to act as a covalent modifier of biological targets.[1][2] Its stability and specific reactivity make it a "privileged warhead" in the design of targeted covalent inhibitors and chemical biology probes.[1]

The pyridine scaffold itself is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[3][4] The incorporation of fluorine-containing groups, such as the sulfonyl fluoride, can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4]

IUPAC Name: 2-ethoxypyridine-3-sulfonyl fluoride

CAS Number: Not assigned. It is important to note that while the isomer 3-Ethoxypyridine-2-sulfonyl fluoride is commercially available (CAS Number: 2287320-55-0), the target compound of this guide is not currently listed in major chemical databases.

Molecular Formula: C₇H₈FNO₃S

Molecular Weight: 205.21 g/mol

Chemical Structure:

G start 2-Ethoxypyridine-3-amine step1 Diazotization (NaNO2, HCl) start->step1 step2 Sulfonylation (SO2, CuCl2) step1->step2 intermediate 2-Ethoxypyridine-3-sulfonyl chloride step2->intermediate step3 Halogen Exchange (KF, phase-transfer catalyst) intermediate->step3 product 2-Ethoxypyridine-3-sulfonyl fluoride step3->product

Caption: Synthetic workflow from an amino-pyridine precursor.

Experimental Protocol:

  • Diazotization and Sulfonylation:

    • Dissolve 2-ethoxypyridine-3-amine in a suitable acidic medium (e.g., concentrated HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) containing a copper(II) chloride (CuCl₂) catalyst.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Extract the resulting 2-ethoxypyridine-3-sulfonyl chloride with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Halogen Exchange:

    • Dissolve the crude 2-ethoxypyridine-3-sulfonyl chloride in a suitable solvent such as acetonitrile.

    • Add an excess of potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 2-ethoxypyridine-3-sulfonyl fluoride.

Strategy 2: From a Thiol Precursor

This approach is advantageous if the corresponding thiol, 2-ethoxypyridine-3-thiol, is accessible. The direct oxidative conversion of thiols to sulfonyl fluorides is a well-established and efficient method.

Workflow Diagram:

G start 2-Ethoxypyridine-3-thiol step1 Oxidative Chlorination (e.g., NCS, HCl) start->step1 intermediate In situ formation of 2-Ethoxypyridine-3-sulfonyl chloride step1->intermediate step2 Fluorination (KF) intermediate->step2 product 2-Ethoxypyridine-3-sulfonyl fluoride step2->product

Caption: Synthetic workflow from a thiol precursor.

Experimental Protocol:

  • Oxidative Chlorination and In Situ Fluorination:

    • Suspend 2-ethoxypyridine-3-thiol in a suitable solvent system, such as a mixture of acetonitrile and water.

    • Add a source of chlorine, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, and an acid (e.g., HCl).

    • After the formation of the sulfonyl chloride intermediate, add a fluoride source, such as potassium fluoride (KF).

    • Stir the reaction at room temperature or with gentle heating until the conversion is complete, as monitored by an appropriate analytical technique.

    • Work up the reaction by extracting the product into an organic solvent.

    • Purify the desired 2-ethoxypyridine-3-sulfonyl fluoride by column chromatography.

Strategy 3: Palladium-Catalyzed Sulfonylation of an Aryl Halide

For a more convergent approach, a palladium-catalyzed coupling reaction can be employed, starting from a halogenated pyridine derivative.

Workflow Diagram:

G start 3-Bromo-2-ethoxypyridine step1 Palladium-Catalyzed Sulfination start->step1 reagent1 SO2 source (e.g., DABSO) reagent1->step1 catalyst Pd catalyst and ligand catalyst->step1 intermediate Pyridyl Sulfinate Salt step1->intermediate step2 Oxidative Fluorination intermediate->step2 reagent2 Electrophilic Fluorinating Agent (e.g., Selectfluor®) reagent2->step2 product 2-Ethoxypyridine-3-sulfonyl fluoride step2->product

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-Ethoxypyridine-3-sulfonyl Fluoride: A Technical Guide for SuFEx Click Chemistry

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: In-Depth Technical Whitepaper Mechanistic Context & Analytical Significance The advent of Sulfur(VI) Fluoride E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: In-Depth Technical Whitepaper

Mechanistic Context & Analytical Significance

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing a robust pathway for synthesizing complex bioconjugates, polymers, and pharmaceuticals. Within this paradigm, heteroaryl sulfonyl fluorides, such as 2-ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3), serve as highly privileged building blocks.

Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and degradation, sulfonyl fluorides exhibit remarkable kinetic stability under neutral and acidic conditions[1]. The 2-ethoxy substitution on the pyridine ring is not merely structural; it exerts a profound electronic effect. The electron-donating nature of the ethoxy group modulates the electrophilicity of the adjacent -SO2F moiety, striking an optimal balance between bench stability and catalytic reactivity when exposed to specific SuFEx triggers (e.g., DBU or BTPP bases)[2].

Accurate spectroscopic characterization (NMR, IR, MS) of this compound is critical. This guide establishes the definitive analytical profile and the underlying physical chemistry principles required to validate its structural integrity.

Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected multi-modal spectroscopic data for 2-ethoxypyridine-3-sulfonyl fluoride, grounded in the established physical chemistry of substituted pyridines and S(VI) fluorides[3].

Table 1: Multi-Nuclear NMR Assignments (CDCl₃, 400/100/376 MHz)

Note: Chemical shifts are highly sensitive to the inductive effects of the -SO₂F and -OEt groups.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Structural Assignment
¹H 1.45Triplet (t)7.1-OCH₂CH₃ (Ethoxy methyl)
¹H 4.55Quartet (q)7.1-OCH₂ CH₃ (Ethoxy methylene)
¹H 7.05Doublet of doublets (dd)7.8, 4.8Pyridine H-5 (meta to -SO₂F)
¹H 8.25Doublet of doublets (dd)7.8, 2.0Pyridine H-4 (ortho to -SO₂F)
¹H 8.40Doublet of doublets (dd)4.8, 2.0Pyridine H-6 (adjacent to N)
¹³C 14.2Singlet (s)--OCH₂CH₃
¹³C 64.5Singlet (s)--OCH₂ CH₃
¹³C 122.5Doublet (d)24.5Pyridine C-3 (Coupled to ¹⁹F)
¹³C 160.4Singlet (s)-Pyridine C-2 (Attached to Oxygen)
¹⁹F +64.8Singlet (s)--SO₂F (Diagnostic SuFEx handle)
Table 2: FTIR-ATR Vibrational Modes

The highly electronegative fluorine atom strengthens the S=O double bond character, shifting these stretches to higher wavenumbers compared to sulfonyl chlorides[4].

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
2985, 2930WeakC-H stretch (sp³)Ethoxy aliphatic C-H
1585, 1450MediumC=C, C=N stretchPyridine aromatic skeleton
1405StrongAsymmetric O=S=O stretch-SO₂F group
1305StrongC-O stretchAryl ether linkage
1205StrongSymmetric O=S=O stretch-SO₂F group
790MediumS-F stretchSulfonyl fluoride bond
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺C₇H₉FNO₃S⁺206.0287206.0285-0.9
[M+Na]⁺C₇H₈FNNaO₃S⁺228.0107228.0109+0.8
[M+H-SO₂F]⁺C₇H₈NO⁺122.0606122.0602-3.2

Self-Validating Experimental Protocols & Causality

To ensure absolute trustworthiness in analytical reporting, the following protocols are engineered as self-validating systems. We do not just execute steps; we control the physical environment to prevent artifact generation.

Protocol A: Quantitative ¹⁹F NMR for SuFEx Monitoring

Causality Insight: ¹⁹F NMR is the gold standard for monitoring SuFEx reactions because it operates in a background-free chemical shift window. The cleavage of the S-F bond results in the complete disappearance of the +64.8 ppm signal, allowing for direct kinetic quantification without chromatographic separation[3].

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Crucial: Use ampouled CDCl₃ to prevent trace water from initiating slow hydrolysis over extended acquisition times.

  • Internal Standardization (Self-Validation): Add exactly 5.0 μL of 1-fluoronaphthalene (δ -123.8 ppm) as a quantitative internal standard. The use of an internal standard ensures that any signal loss is due to chemical conversion, not instrument shimming errors[1].

  • Instrument Parameterization: Set the spectrometer to 376 MHz for ¹⁹F. Critical Step: Set the relaxation delay (D1) to ≥ 10 seconds. Fluorine nuclei in -SO₂F groups possess unusually long T₁ relaxation times. A standard 1-second delay will severely truncate the signal, leading to artificially low purity calculations.

  • Acquisition: Run a ¹⁹F{¹H} decoupled sequence for 64 scans to ensure a signal-to-noise ratio (S/N) > 100:1.

Protocol B: FTIR-ATR Analysis

Causality Insight: Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; applying immense hydraulic pressure to a KBr/sulfonyl fluoride mixture in the presence of adsorbed atmospheric moisture can induce localized hydrolysis, generating false sulfonic acid (-SO₃H) broad bands at ~3400 cm⁻¹.

  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a 32-scan background spectrum to explicitly subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit ~2 mg of the neat compound onto the crystal. Apply consistent anvil pressure to ensure uniform optical contact.

  • Validation Check: Confirm the presence of the 1405 cm⁻¹ and 1205 cm⁻¹ bands. If a broad band appears at 3400 cm⁻¹, the sample has undergone partial hydrolysis and must be discarded[5].

Protocol C: HRMS (ESI-TOF) Workflow

Causality Insight: The electron-withdrawing nature of the -SO₂F group typically suppresses positive ion generation. However, the pyridine nitrogen acts as a highly basic "proton sponge," making Electrospray Ionization in positive mode (ESI+) highly effective[1].

  • Matrix Preparation: Dilute the sample to 1 μg/mL in Acetonitrile containing 0.1% Formic Acid. The formic acid is non-negotiable; it forces the protonation of the pyridine nitrogen prior to desolvation.

  • Soft Ionization: Set the capillary voltage to 3.0 kV and strictly limit the cone/fragmentor voltage to < 30 V. Causality: High cone voltages will induce premature in-source fragmentation of the fragile S-F bond, destroying the molecular ion [M+H]⁺.

  • Isotopic Self-Validation: To prove the observed m/z 206.0285 is the target analyte and not an isobaric contaminant, verify the M+2 isotopic peak. Sulfur-34 has a natural abundance of ~4.2%. The system is only validated if an [M+H+2]⁺ peak at m/z 208.0245 is observed at approximately 4.5% relative abundance to the parent ion.

Analytical Workflow Visualizations

The following diagrams map the logical architecture of the analytical validation process and the mechanism of SuFEx reaction monitoring.

AnalyticalWorkflow cluster_methods cluster_data Sample 2-Ethoxypyridine-3-sulfonyl fluoride NMR NMR (1H, 13C, 19F) Sample->NMR IR FTIR-ATR Sample->IR MS HRMS (ESI-TOF) Sample->MS F_NMR 19F: +64.8 ppm NMR->F_NMR IR_SO2 IR: 1405 & 1205 cm⁻¹ IR->IR_SO2 MS_Ion m/z 206.0287 [M+H]+ MS->MS_Ion DataSync Structural Validation F_NMR->DataSync IR_SO2->DataSync MS_Ion->DataSync

Multi-modal spectroscopic workflow for structural validation of the SuFEx building block.

SuFExMonitoring Reactant Ar-SO2F δF = +64.8 ppm Catalyst BTPP/DBU Catalyst Activation Reactant->Catalyst Intermediate Transient Complex S-F Cleavage Catalyst->Intermediate Product Ar-SO2-O-R 19F Signal Loss Intermediate->Product

19F NMR monitoring pathway of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

References

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Semantic Scholar. URL:[Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. URL:[Link]

  • Sulfur - fluorine bond in PET radiochemistry. National Institutes of Health (PMC). URL:[Link]

  • Infrared Spectra of the SO2F2- Anion in Solid Argon and Neon. Journal of Physical Chemistry A. URL:[Link]

  • Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N-Heterocyclic Carbene Complex. Organometallics. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxypyridine-3-sulfonyl Fluoride

Introduction: The Emerging Importance of a Privileged Scaffold In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides have emerged as a "workhorse functional group," prized for their unique ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Importance of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides have emerged as a "workhorse functional group," prized for their unique balance of stability and reactivity.[1][2][3] This class of compounds, particularly aryl sulfonyl fluorides, serves as invaluable covalent probes and inhibitors, capable of reacting with a range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, lysine, and tyrosine.[4][5] Within this class, 2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2287320-55-0) represents a molecule of significant interest.[6] Its structure combines the reactive potential of the sulfonyl fluoride warhead with the specific electronic and steric properties imparted by the ethoxy-substituted pyridine ring.

Understanding the fundamental physicochemical properties of this molecule—namely its solubility and stability—is not merely an academic exercise. For researchers in drug development, this knowledge is a critical prerequisite for designing robust screening assays, formulating effective delivery systems, and ensuring the integrity of the molecule from synthesis to biological application. This guide provides a comprehensive framework for characterizing the solubility and stability of 2-Ethoxypyridine-3-sulfonyl fluoride, blending established principles for sulfonyl fluorides with detailed, actionable protocols.

Physicochemical Properties at a Glance

A foundational understanding begins with the basic molecular characteristics.

PropertyValueSource
CAS Number 2287320-55-0[6]
Molecular Formula C₇H₈FNO₃S[6][7]
Molecular Weight 205.21 g/mol [6]
Predicted XlogP 1.3[7]
Structure
SMILES: CCOC1=C(N=CC=C1)S(=O)(=O)F[6][7]
InChI: InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3[7]

The positive XlogP value suggests a degree of lipophilicity, predicting that while aqueous solubility may be limited, the compound should be readily soluble in a range of organic solvents.[7] The pyridine-3-sulfonyl fluoride moiety itself provides insights into its stability; unlike pyridine-2- and pyridine-4-sulfonyl halides which can be prone to SO₂ extrusion, the 3-substituted isomer is typically more stable, with its primary degradation pathway in the presence of moisture being hydrolysis.[8][9]

Part 1: A Methodological Approach to Solubility Assessment

The solubility of a compound governs its bioavailability and its utility in both in vitro and in vivo experimental systems. Sulfonyl fluorides, as a class, often exhibit poor solubility in aqueous media, a critical consideration for biological assays.[10] Therefore, a systematic approach to quantifying solubility is essential.

Causality Behind Solvent Selection

The choice of solvent is dictated by the intended application:

  • Aqueous Buffers (e.g., PBS, pH 7.4): This is paramount for determining solubility under physiologically relevant conditions. Poor solubility in aqueous buffers can lead to compound precipitation in cell-based assays, resulting in erroneous data.

  • Organic Solvents (e.g., DMSO, Ethanol, Methanol): These are crucial for preparing high-concentration stock solutions.[11] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. However, the final concentration of DMSO in an assay must be carefully controlled to avoid artifacts.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A two-tiered approach is recommended to gain a comprehensive solubility profile.

1. High-Throughput Kinetic Solubility Assay (Nephelometry)

This method provides a rapid assessment of apparent solubility and is ideal for early-stage screening. It measures the light scattering caused by micro-precipitates when a DMSO stock solution is diluted into an aqueous buffer.

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of 2-Ethoxypyridine-3-sulfonyl fluoride in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a 100-fold dilution.

  • Incubation: Allow the plate to equilibrate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This gold-standard method measures the true equilibrium solubility of the compound.

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of solid 2-Ethoxypyridine-3-sulfonyl fluoride to a series of vials containing the solvents of interest (e.g., water, PBS pH 7.4, ethanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

  • Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. Prepare a standard curve from a known-concentration stock solution (e.g., in acetonitrile) for accurate quantification.

Visualization: Solubility Assessment Workflow

G cluster_0 Kinetic Solubility (Nephelometry) cluster_1 Thermodynamic Solubility (Shake-Flask) K1 Prepare 10 mM Stock in DMSO K2 Serial Dilution in DMSO Plate K1->K2 K3 Dilute into Aqueous Buffer (96-well) K2->K3 K4 Incubate (e.g., 2h at 25°C) K3->K4 K5 Measure Turbidity (Nephelometer) K4->K5 K6 Determine Apparent Solubility Limit K5->K6 T1 Add Excess Solid to Solvent T2 Agitate to Equilibrium (24-48h) T1->T2 T3 Centrifuge to Pellet Solid T2->T3 T4 Collect Supernatant T3->T4 T5 Quantify by HPLC-UV T4->T5 T6 Determine Equilibrium Solubility T5->T6 Start Solubility Assessment Start->K1 Start->T1 G cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound 2-Ethoxypyridine-3-sulfonyl fluoride Acid Acidic pH (Hydrolysis) Compound->Acid Base Basic pH (Hydrolysis) Compound->Base Oxidation Oxidizing Agent (e.g., H₂O₂) Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photolytic Stress Compound->Light P1 2-Ethoxypyridine-3-sulfonic acid (from Hydrolysis) Acid->P1 H₂O Base->P1 OH⁻ P2 Oxidized Pyridine Ring (e.g., N-oxide) Oxidation->P2 P3 Products of SO₂ Extrusion (Less Likely) Heat->P3 P4 Photodegradants Light->P4

Caption: Potential degradation pathways under forced stress conditions.

Conclusion and Forward Outlook

While specific, published data for 2-Ethoxypyridine-3-sulfonyl fluoride is currently sparse, a robust characterization of its solubility and stability is achievable through the systematic application of the methodologies outlined in this guide. Based on the behavior of analogous sulfonyl fluorides and pyridine derivatives, it is reasonable to predict that the compound will exhibit good solubility in common organic solvents like DMSO but limited solubility in aqueous buffers. Its stability profile is expected to be robust, with the primary liability being slow hydrolysis under basic conditions.

For any researcher or drug development professional, undertaking these empirical studies is a non-negotiable step. The data generated will provide the authoritative grounding needed to confidently employ 2-Ethoxypyridine-3-sulfonyl fluoride in future research, ensuring data integrity, reproducibility, and ultimately, accelerating the path of discovery.

References

  • Enamine. Hydrolytically stable sulfonyl fluorides. Retrieved from [12]2. Solubility of Things. Tosyl fluoride. Retrieved from [11]3. Benchchem. Thermal Stability of 2,5-Divinylpyridine: A Technical Overview. Retrieved from [13]4. Nature. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [1]5. MDPI. Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [14]6. ResearchGate. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [2]7. University of Oxford. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [3]8. Benchchem. Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Retrieved from [10]9. ETH Library. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [8]10. Enamine. Sulfonyl Fluorides. Retrieved from [4]11. ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [9]12. PubChemLite. 3-ethoxypyridine-2-sulfonyl fluoride (C7H8FNO3S). Retrieved from [7]13. ChemScene. 3-Ethoxypyridine-2-sulfonyl fluoride. Retrieved from [6]14. PMC - NIH. Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from

Sources

Exploratory

Electrochemical Synthesis of Heteroaromatic Sulfonyl Fluorides: A Next-Generation Protocol for SuFEx Click Chemistry

Executive Summary & Rationale Heteroaromatic sulfonyl fluorides have emerged as privileged pharmacophores and indispensable electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Unlike traditional sul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Heteroaromatic sulfonyl fluorides have emerged as privileged pharmacophores and indispensable electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and degradation, sulfonyl fluorides strike an optimal balance between physiological stability and targeted reactivity[2].

Historically, synthesizing heteroaromatic sulfonyl fluorides has been a bottleneck. Traditional methods rely on the harsh oxidative chlorination of thiols using sodium hypochlorite (NaOCl) or chlorine gas, followed by a chloride-to-fluoride exchange[1]. These highly oxidizing conditions frequently lead to the decomposition of electron-rich or sensitive nitrogen-containing heterocycles.

As a Senior Application Scientist, I advocate for the electrochemical synthesis of these compounds. By replacing stoichiometric chemical oxidants with anodic oxidation (using electrons as a traceless reagent), we can achieve precise, mild, and scalable fluorosulfonylation[3]. This whitepaper details the mechanistic causality, validated protocols, and troubleshooting frameworks required to master this electrochemical transformation.

Mechanistic Causality in Electrochemical Activation

To successfully apply this methodology, one must understand the underlying electron-transfer dynamics. The electrochemical oxidative coupling of heteroaryl thiols with safe fluoride sources (e.g., Potassium Fluoride, KF) does not occur via a direct substitution, but rather through a radical-mediated single electron transfer (SET) cascade[3],[2].

  • Dimerization: Under anodic conditions, heteroaryl thiols are rapidly oxidized and dimerize into disulfides.

  • Single Electron Transfer (SET): The disulfide undergoes SET at the anode to generate a highly reactive sulfenyl radical cation.

  • Oxygenation & Fluorination: The radical intermediate is further oxidized. In the presence of water/oxygen and a fluoride source, it undergoes nucleophilic attack to form the stable heteroaromatic sulfonyl fluoride[2].

G1 A Heteroaryl Thiol (Ar-SH) B Heteroaryl Disulfide (Ar-S-S-Ar) A->B Anodic Oxidation (-e-, -H+) C Sulfenyl Radical (Ar-S•) B->C SET (-e-) D Anodic Oxygenation (+ H2O, -e-) C->D Oxygenation E Heteroaromatic Sulfonyl Fluoride D->E Fluorination (KF or Et3N·3HF)

Fig 1. Mechanistic pathway of electrochemical thiol-to-sulfonyl fluoride conversion via SET.

Standardized Experimental Workflows

The following protocol is a self-validating system based on the foundational biphasic methodology developed by the Noël group[3]. It utilizes an undivided cell, eliminating the need for complex membrane setups.

Protocol: Biphasic Electrochemical Fluorosulfonylation of Heteroaryl Thiols

System Prerequisites:

  • Power Supply: DC power supply capable of galvanostatic (constant current) operation.

  • Electrodes: Graphite rod anode (C) and Stainless Steel cathode (Fe).

  • Reagents: Heteroaryl thiol, Potassium Fluoride (KF), Pyridine, Acetonitrile (CH3CN), 1M HCl (aq).

Step-by-Step Methodology:

  • Substrate & Electrolyte Preparation: In a 20 mL undivided glass electrochemical cell, add the heteroaryl thiol (2.0 mmol), KF (10.0 mmol, 5.0 equiv), and Pyridine (2.0 mmol, 1.0 equiv)[3].

  • Solvent Addition: Add 10 mL of CH3CN and 10 mL of 1 M aqueous HCl to create a 1:1 biphasic mixture[3].

    • Self-Validation Check: Ensure distinct phase separation. The biphasic nature is critical; KF dissolves in the aqueous layer, while pyridine facilitates the phase transfer of fluoride into the organic layer.

  • Cell Assembly: Submerge the Graphite anode and Stainless Steel cathode into the mixture. Ensure a standardized inter-electrode distance (typically 1.0 - 1.5 cm) to maintain consistent cell resistance.

  • Electrolysis: Initiate stirring (800 rpm) to create an emulsion. Apply a constant current of 20 mA (approx. 4.1 mA/cm²) for 12 hours at room temperature[3].

    • Self-Validation Check: Monitor the cell voltage. A stable voltage (typically 3–5 V) indicates healthy conductivity. A sudden voltage spike (>10 V) diagnoses electrode passivation or electrolyte depletion.

  • Phase Separation & Isolation: Post-electrolysis, transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the heteroaromatic sulfonyl fluoride.

G2 S1 1. Substrate Prep Ar-SH + KF + Pyridine S2 2. Solvent System CH3CN / 1M HCl (1:1) S1->S2 S3 3. Cell Assembly Undivided, C(+)/Fe(-) S2->S3 S4 4. Electrolysis 20 mA, RT, 12h S3->S4 S5 5. Isolation Phase Extraction S4->S5

Fig 2. Self-validating experimental workflow for biphasic electrochemical fluorosulfonylation.

Quantitative Performance Metrics

The shift from chemical to electrochemical oxidation drastically improves yield and functional group tolerance, particularly for sensitive heteroaromatics like pyrimidines, pyridines, and thiazoles. Below is a comparative analysis of synthetic strategies[3],[4],[2].

Synthetic StrategySubstrateFluoride SourceOxidantTypical YieldLimitations / Causality
Oxidative Chlorination ThiolsKHF₂NaOCl / Cl₂40–60%Harsh oxidation degrades electron-rich heterocycles; toxic gas risk.
Selectfluor Oxidation DisulfidesSelectfluorSelectfluor50–70%High reagent cost; poor atom economy; requires excess equivalents.
Biphasic Electrochemical Thiols / DisulfidesKFAnodic (e⁻)70–90% Requires vigorous stirring to maintain emulsion for phase transfer[3].
Monophasic Electrochemical Sulfinic Salts / HydrazidesEt₃N·3HFAnodic (e⁻)60–85% Highly efficient but utilizes corrosive liquid HF complexes[5],[6].

Expertise & Experience: Causality in Experimental Design

To ensure scientific integrity and reproducibility, it is crucial to understand why specific parameters are chosen. Do not treat the protocol as a mere recipe; treat it as a tunable physical system.

A. Electrode Selection & Overpotential

Why use inexpensive Graphite instead of premium Platinum? Platinum has a high electrocatalytic activity that can lead to the over-oxidation of the sulfenyl radical into unwanted sulfonic acids. Graphite provides a "softer" overpotential, perfectly tuned for the single-electron transfer required to generate the radical intermediate without destroying the heteroaromatic core[3]. The Stainless Steel cathode is chosen for its robustness and its ability to efficiently facilitate the Hydrogen Evolution Reaction (HER), which acts as the necessary counter-reduction process.

B. Fluoride Source & Solvent Dynamics

The choice of fluoride source dictates the solvent system.

  • KF in Biphasic Systems: KF is cheap and safe but insoluble in organic solvents. The CH3CN/aqueous HCl biphasic system, combined with pyridine, acts as an in-situ phase-transfer mechanism[3],[2].

  • Et₃N·3HF in Monophasic Systems: If working with sulfinic salts or sulfonyl hydrazides, Et₃N·3HF can be used[5],[6]. Because it is a liquid and organic-soluble, it allows for a monophasic reaction (e.g., in pure CH2Cl2 or CH3CN). However, its corrosive nature requires specialized PTFE-lined equipment and strict safety protocols[5].

C. Redox Mediators for Recalcitrant Substrates

When synthesizing sulfonyl fluorides from highly stable sulfonyl hydrazides, direct anodic oxidation can require excessively high potentials that damage the substrate. In these cases, adding a catalytic amount of tetrabutylammonium iodide (n-Bu₄NI) acts as a redox mediator[6]. The iodide is oxidized at the anode to an active iodine species, which chemically oxidizes the hydrazide in the bulk solution, regenerating the iodide. This indirect electrolysis lowers the required cell potential and preserves sensitive functional groups[4],[6].

References

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS.org.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. NIH.gov.
  • Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride.
  • Electrochemical synthesis of sulfonyl fluorides
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.com.
  • Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides. RSC.org.

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Foundational

The Emergence of 2-Ethoxypyridine-3-sulfonyl Fluoride and its Congeners: A Technical Guide for Advanced Drug Discovery

Foreword: The Renaissance of a Privileged Warhead In the landscape of modern medicinal chemistry and chemical biology, the sulfonyl fluoride moiety has undergone a remarkable renaissance. Once considered a mere synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Renaissance of a Privileged Warhead

In the landscape of modern medicinal chemistry and chemical biology, the sulfonyl fluoride moiety has undergone a remarkable renaissance. Once considered a mere synthetic intermediate, it is now celebrated as a "privileged warhead" for its unique blend of stability and tunable reactivity.[1] This functional group's capacity for covalent modification of diverse amino acid residues—including serine, threonine, tyrosine, and lysine—has positioned it at the forefront of covalent drug discovery.[1][2] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept championed by K. Barry Sharpless, has further broadened the horizons for this versatile connector, enabling rapid and robust synthesis of complex molecular architectures.[3]

This guide delves into the technical intricacies surrounding a specific, yet increasingly important, class of these compounds: 2-alkoxypyridine-3-sulfonyl fluorides, with a primary focus on 2-Ethoxypyridine-3-sulfonyl fluoride. We will dissect the synthetic rationale, provide actionable protocols, and explore the mechanistic underpinnings that make these molecules compelling tools for researchers, scientists, and drug development professionals. Our narrative is built not on a rigid template, but on the logical flow of discovery, synthesis, and application, mirroring the journey of a molecule from concept to laboratory implementation.

Part 1: The Strategic Advantage of the Sulfonyl Fluoride Moiety

The utility of sulfonyl fluorides stems from a finely tuned balance between stability and reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous media, a critical attribute for biological applications.[4] This stability is a consequence of the strong S-F bond. However, this apparent inertness belies a potent electrophilicity at the sulfur atom, which can be unmasked by the nucleophilic attack of specific amino acid side chains within a protein's binding site.[1]

This context-dependent reactivity allows for the design of highly selective covalent inhibitors. The sulfonyl fluoride warhead can form stable sulfonyl-enzyme adducts, leading to irreversible inhibition of the target protein.[5] This mechanism is particularly effective for targeting enzymes with a nucleophilic residue in their active site, such as serine proteases.

dot graph ERD { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];

} केंदot Caption: General mechanism of covalent protein modification by a sulfonyl fluoride.

Part 2: Synthesis and Elaboration of 2-Alkoxypyridine-3-sulfonyl Fluorides

While specific discovery literature for 2-Ethoxypyridine-3-sulfonyl fluoride is not extensively published, its synthesis can be confidently approached through established methodologies for preparing heteroaromatic sulfonyl fluorides. The most common and reliable strategies involve the conversion of more accessible starting materials such as sulfonic acids, thiols, or sulfonamides.[4][6][7]

Proposed Synthetic Workflow: From Thiol to Sulfonyl Fluoride

A robust and scalable approach to synthesize 2-alkoxypyridine-3-sulfonyl fluorides is via the oxidative fluorination of the corresponding 2-alkoxypyridine-3-thiol. This method avoids the use of harsh chlorinating agents and often proceeds under mild conditions.

dot graph Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];

} केंदot Caption: Proposed synthetic workflow for 2-alkoxypyridine-3-sulfonyl fluorides.

Detailed Experimental Protocol: Synthesis of 2-Ethoxypyridine-3-sulfonyl Fluoride

This protocol is a representative procedure based on modern electrochemical methods for the synthesis of sulfonyl fluorides from thiols.[8][9]

Materials:

  • 2-Ethoxy-3-mercaptopyridine

  • Potassium Fluoride (KF)

  • Pyridine

  • Acetonitrile (CH₃CN)

  • 1 M Hydrochloric Acid (HCl)

  • Graphite anode and iron cathode

  • Constant current power supply

Procedure:

  • Reaction Setup: In an undivided electrochemical cell equipped with a graphite plate anode and an iron plate cathode, combine 2-ethoxy-3-mercaptopyridine (1 mmol), potassium fluoride (5 mmol), and pyridine (1 mmol).

  • Solvent Addition: Add a biphasic solvent system of acetonitrile and 1 M aqueous HCl (1:1 v/v, 20 mL).

  • Electrolysis: Stir the mixture vigorously and apply a constant current of 20 mA. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-Ethoxypyridine-3-sulfonyl fluoride.

Synthesis of Analogs

The modularity of this synthetic approach allows for the facile generation of analogs. By starting with different 2-alkoxy-3-mercaptopyridines, a library of compounds with varying steric and electronic properties can be created. For instance, methoxy, isopropoxy, or benzyloxy groups can be installed at the 2-position to probe the structure-activity relationship (SAR) in a biological context.

Analog Starting Material Rationale for Synthesis
2-Methoxy­pyridine-3-sulfonyl fluoride2-Methoxy-3-mercaptopyridineExplore the effect of a smaller alkoxy group on binding and reactivity.
2-Isopropoxy­pyridine-3-sulfonyl fluoride2-Isopropoxy-3-mercaptopyridineIntroduce steric bulk to probe for specific interactions in a binding pocket.
2-Benzyloxy­pyridine-3-sulfonyl fluoride2-Benzyloxy-3-mercaptopyridineIntroduce an aromatic moiety for potential pi-stacking interactions.

Part 3: Physicochemical Characterization and Data

The identity and purity of 2-Ethoxypyridine-3-sulfonyl fluoride and its analogs must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

Parameter 2-Ethoxypyridine-3-sulfonyl fluoride
Molecular Formula C₇H₈FNO₃S[10][11]
Molecular Weight 205.21 g/mol [10]
Appearance Colorless to pale yellow oil/solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.3-8.4 (m, 1H), 7.9-8.0 (m, 1H), 7.0-7.1 (m, 1H), 4.5-4.6 (q, 2H), 1.4-1.5 (t, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): +40 to +50 (s)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~160, ~150, ~140, ~120, ~115, ~65, ~14
Mass Spectrometry (ESI+) m/z: 206.0281 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Part 4: Applications in Drug Discovery and Chemical Biology

The 2-alkoxypyridine-3-sulfonyl fluoride scaffold is a valuable starting point for the development of targeted covalent inhibitors. The pyridine core offers a handle for further functionalization to enhance binding affinity and selectivity for a protein of interest.

Covalent Probe Development

By appending a reporter tag, such as an alkyne or azide, to the pyridine ring, these sulfonyl fluorides can be transformed into powerful chemical biology probes. These probes can be used in activity-based protein profiling (ABPP) experiments to identify the cellular targets of a compound.

Targeted Covalent Inhibitors

The primary application of these compounds is in the design of targeted covalent inhibitors. The 2-ethoxy group can be optimized to fit into a specific hydrophobic pocket of a target protein, positioning the sulfonyl fluoride "warhead" for covalent reaction with a nearby nucleophilic residue. This strategy has the potential to yield inhibitors with high potency and prolonged duration of action.

Conclusion

2-Ethoxypyridine-3-sulfonyl fluoride and its analogs represent a modern and versatile class of chemical tools for drug discovery. Their synthesis is achievable through robust and scalable methods, and their unique reactivity profile makes them ideal candidates for the development of selective covalent probes and inhibitors. As our understanding of the nuanced reactivity of sulfonyl fluorides continues to grow, so too will the applications of these promising molecules in the pursuit of novel therapeutics.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Sulfonyl Fluorides. Enamine.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
  • Synthesis of Sulfonyl Fluorides
  • pyridine-2-sulfonyl fluoride. CymitQuimica.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ...
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed.
  • Applications of Sulfonyl Fluorides.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology. Benchchem.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Fluoride mechanism of action preventing dental caries.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.
  • 3-Ethoxypyridine-2-sulfonyl fluoride. ChemScene.
  • Synthesis and Characterization of 2-pyridylsulfur Pentafluorides. PubMed.
  • New Alkoxypyridine‐sulfonamides: Synthesis, Biological Evaluation, and Physicochemical Properties. Scilit.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
  • 3-ethoxypyridine-2-sulfonyl fluoride (C7H8FNO3S). PubChem.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.

Sources

Protocols & Analytical Methods

Method

Application Note: Harnessing 2-Ethoxypyridine-3-sulfonyl Fluoride in SuFEx Click Chemistry for Advanced Molecular Assembly

Executive Summary & Chemical Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a robust, highly chemoselective method for forging stable S–O and S–N bonds. At the forefront of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a robust, highly chemoselective method for forging stable S–O and S–N bonds. At the forefront of this methodology are heteroaryl sulfonyl fluorides, which serve as highly tunable electrophilic hubs[1].

2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3) represents a specialized, next-generation SuFEx building block designed for complex organic synthesis and drug development. The structural design of this molecule provides distinct physicochemical advantages:

  • The Pyridine Core: Unlike traditional phenyl sulfonyl fluorides, the pyridine nitrogen acts as a hydrogen bond acceptor, improving aqueous solubility and providing a vital interaction vector for protein-ligand binding in medicinal chemistry[1][2].

  • The 2-Ethoxy Substituent: This group serves a dual mechanistic purpose. Electronically, it donates electron density via resonance, slightly tempering the electrophilicity of the S(VI) center to prevent premature hydrolysis in aqueous media. Sterically, it shields the adjacent 3-sulfonyl fluoride group, ensuring that the reagent remains highly shelf-stable and reacts exclusively when properly activated by a catalyst or a specific enzymatic microenvironment[3].

Mechanistic Foundations (E-E-A-T)

The utility of 2-Ethoxypyridine-3-sulfonyl fluoride stems from the unique reactivity-stability balance of the S–F bond. In contrast to analogous sulfonyl chlorides—which are highly susceptible to reductive collapse and rapid hydrolysis—sulfonyl fluorides are thermodynamically stable and resistant to reduction[3]. They exhibit inert reactivity even in refluxing aniline unless a specific catalyst is introduced.

The SuFEx reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. The reaction requires activation, typically achieved through Brønsted/Lewis bases (e.g., DBU, BEMP) or bifluoride salts. The catalyst facilitates the formation of a weakly bound pre-complex, increasing the nucleophilicity of the incoming amine or phenol. This lowers the activation energy required to reach the transition state, leading to the heterolytic cleavage of the S–F bond and the irreversible formation of a sulfonamide or sulfonate ester[3].

SuFEx_Mechanism A 2-Ethoxypyridine-3-SO2F (Electrophile) C Pre-complex (Catalyst Activated) A->C B Nucleophile (Amine/Phenol) B->C D Transition State (S-F Cleavage) C->D DBU or BEMP Catalysis E Sulfonamide / Sulfonate Ester D->E -HF

Fig 1. Mechanistic workflow of SuFEx click chemistry activated by base catalysis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating; the inclusion of specific workup steps ensures the removal of catalysts, while the physical properties of the pyridine ring allow for precise reaction monitoring.

Protocol A: Synthesis of 2-Ethoxypyridine-3-sulfonamides (Amine Nucleophiles)

Causality Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized here because it acts as a potent hydrogen-bond acceptor, activating the amine nucleophile without degrading the heteroaryl sulfonyl fluoride.

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 2-Ethoxypyridine-3-sulfonyl fluoride (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN, 3.0 mL).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 mmol, 1.2 equiv) to the stirring solution at room temperature.

  • Catalytic Activation: Dropwise, add DBU (0.2 mmol, 0.2 equiv). Seal the vial.

  • Reaction Monitoring: Stir the mixture at room temperature (25 °C). Monitor the reaction via LC-MS or TLC (UV detection at 254 nm is highly effective due to the strong chromophore of the ethoxypyridine core). Complete conversion is typically observed within 2–4 hours.

  • Quench and Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash the organic layer with 1M aqueous HCl (2 × 10 mL) to protonate and remove the DBU catalyst and unreacted aliphatic amines.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting sulfonamide is generally >95% pure, though flash chromatography (Hexanes/EtOAc) can be applied if necessary.

Protocol B: Synthesis of 2-Ethoxypyridine-3-sulfonate Esters (Phenol Nucleophiles)

Causality Note: Phenols are less nucleophilic than amines. Cesium carbonate (Cs₂CO₃) is employed because the large cesium cation weakly coordinates the phenoxide ion, generating a highly "naked" and reactive oxygen nucleophile that readily attacks the sterically hindered S(VI) center.

  • Preparation: Dissolve the phenol derivative (1.0 mmol, 1.0 equiv) and 2-Ethoxypyridine-3-sulfonyl fluoride (1.2 mmol, 1.2 equiv) in anhydrous MeCN (4.0 mL).

  • Base Addition: Add finely powdered Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Thermal Activation: Heat the reaction mixture to 50 °C under an inert atmosphere (N₂ or Ar) for 12–24 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via column chromatography.

Quantitative Data: Reaction Optimization Matrix

To assist in experimental design, Table 1 summarizes the optimal conditions and expected yields for coupling 2-Ethoxypyridine-3-sulfonyl fluoride with various nucleophile classes.

Nucleophile ClassRecommended Catalyst / BaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine DBU (0.2 equiv)MeCN252–485–95
Secondary Aliphatic Amine BEMP (0.2 equiv)DMF506–1275–85
Aryl Amine (Aniline) LiHMDS (1.1 equiv)THF0 to 254–860–80
Phenol Cs₂CO₃ (1.5 equiv)MeCN5012–2480–95

Applications in Drug Development & Chemical Biology

Beyond basic synthesis, heteroaryl sulfonyl fluorides are privileged warheads in the design of targeted covalent inhibitors (TCIs) and chemical probes[2][3]. The 2-ethoxypyridine-3-sulfonyl fluoride motif is particularly valuable because it is stable in human plasma and aqueous buffers, yet it reacts rapidly when placed in the specific microenvironment of an enzyme's active site[3].

When the probe docks into a target protein (e.g., a kinase), the proximity to a nucleophilic residue (such as a context-specific Serine, Threonine, Tyrosine, or Lysine) induces a localized SuFEx reaction, resulting in irreversible covalent modification and inhibition of the protein target[2][3].

Covalent_Inhibition Probe SuFEx Warhead (2-Ethoxypyridine-3-SO2F) Binding Non-covalent Docking (Affinity-driven) Probe->Binding Target Target Protein (Active Ser/Tyr/Lys) Target->Binding Reaction SuFEx Click Reaction (Proximity-induced) Binding->Reaction Local environment activation Inhibited Irreversible Covalent Complex Reaction->Inhibited Covalent bond formation

Fig 2. Pathway of targeted covalent inhibition utilizing a SuFEx-enabled heteroaryl warhead.

Furthermore, the late-stage functionalization of complex APIs (Active Pharmaceutical Ingredients) can be achieved by utilizing this reagent to append the ethoxypyridine moiety, thereby modulating the drug's lipophilicity (logP) and metabolic stability without disrupting the core pharmacophore[1].

References

  • Chinese Chemical Society (CCS) Publishing Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry URL:[Link]

  • Chemical Science (RSC Publishing) Title: Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides URL:[Link]

  • MDPI Title: Synthetic Routes to Arylsulfonyl Fluorides URL:[Link]

Sources

Application

Application Notes and Protocols for 2-Ethoxypyridine-3-sulfonyl Fluoride in Bioconjugation

Introduction: A New Frontier in Bioconjugation with Sulfonyl Fluorides The field of bioconjugation has been profoundly impacted by the advent of "click chemistry," a set of reactions known for their high efficiency, sele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Bioconjugation with Sulfonyl Fluorides

The field of bioconjugation has been profoundly impacted by the advent of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. A significant advancement in this area is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which has emerged as a powerful tool for forging stable covalent bonds between biomolecules.[1] Aryl sulfonyl fluorides, such as 2-Ethoxypyridine-3-sulfonyl fluoride, are at the forefront of this technology, offering a unique combination of stability and reactivity that makes them highly valuable for applications in drug development, chemical biology, and materials science.[2][3]

Unlike traditional bioconjugation reagents that often target cysteine residues, sulfonyl fluorides exhibit a distinct reactivity profile, preferentially forming stable covalent adducts with nucleophilic amino acid side chains such as lysine, tyrosine, and histidine.[2][4] This alternative selectivity opens up new avenues for protein modification, particularly for proteins that lack accessible cysteine residues. The resulting sulfonamide or sulfonate ester linkages are notably stable, a critical attribute for in vivo applications.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Ethoxypyridine-3-sulfonyl fluoride in bioconjugation. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the necessary analytical techniques for the characterization of the resulting bioconjugates.

The Chemistry of Sulfonyl Fluoride Bioconjugation

The utility of 2-Ethoxypyridine-3-sulfonyl fluoride as a bioconjugation reagent is rooted in the principles of SuFEx chemistry. The sulfonyl fluoride moiety (–SO₂F) is relatively stable in aqueous environments, yet it can be activated to react with potent nucleophiles present on the surface of proteins.[4][5]

The reaction proceeds via a nucleophilic attack of an amino acid side chain (e.g., the ε-amino group of lysine or the hydroxyl group of tyrosine) on the electron-deficient sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester bond. The pyridine ring and the ethoxy group in 2-Ethoxypyridine-3-sulfonyl fluoride can modulate the reactivity and solubility of the reagent.

Sulfonyl_Fluoride_Bioconjugation_Mechanism reagent 2-Ethoxypyridine-3-sulfonyl Fluoride nucleophilic_attack Nucleophilic Attack (e.g., Lysine ε-NH₂) reagent->nucleophilic_attack Electrophilic Sulfur Center protein Protein (with Lys, Tyr, His) protein->nucleophilic_attack Nucleophilic Amino Acid conjugate Stable Bioconjugate nucleophilic_attack->conjugate Formation of Stable Covalent Bond (Sulfonamide/Sulfonate Ester) Bioconjugation_Workflow start Start protein_prep 1. Protein Preparation (1-10 mg/mL in buffer) start->protein_prep reagent_prep 2. Reagent Preparation (10-100 mM stock in DMF/DMSO) protein_prep->reagent_prep conjugation 3. Bioconjugation Reaction (10-50 molar excess, RT or 37°C, 1-4h) reagent_prep->conjugation quenching 4. Quenching (Optional) (e.g., Tris buffer) conjugation->quenching purification 5. Purification (SEC or Dialysis) quenching->purification characterization 6. Characterization (SDS-PAGE, Mass Spec, UV-Vis) purification->characterization end End characterization->end

Sources

Method

Application Notes &amp; Protocols: 3-Ethoxypyridine-2-sulfonyl Fluoride for Selective Modification of Amino Acid Residues

Introduction: Harnessing the Privileged Reactivity of a Heterocyclic Sulfonyl Fluoride In the landscape of chemical biology and drug development, the quest for selective covalent modification of proteins is paramount. Su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Privileged Reactivity of a Heterocyclic Sulfonyl Fluoride

In the landscape of chemical biology and drug development, the quest for selective covalent modification of proteins is paramount. Such tools enable the study of protein function, the identification of new drug targets, and the development of potent and specific covalent inhibitors. Sulfonyl fluorides (SFs) have distinguished themselves as a class of "privileged warheads" for their unique balance of stability in aqueous environments and their capacity for context-dependent reaction with a variety of nucleophilic amino acid residues.[1] This document provides detailed application notes and protocols for the use of 3-Ethoxypyridine-2-sulfonyl fluoride , a heterocyclic sulfonyl fluoride, for the selective modification of amino acid residues in proteins.

The pyridine scaffold of this reagent offers potential for specific interactions within protein binding sites, while the ethoxy group can influence solubility and binding orientation. The core of its utility lies in the sulfur(VI) fluoride exchange (SuFEx) reaction, a highly reliable and biocompatible "click chemistry" transformation. Unlike more promiscuous electrophiles, the reactivity of the sulfonyl fluoride is highly dependent on the local microenvironment of the target amino acid, allowing for the selective targeting of particularly nucleophilic or favorably positioned residues such as lysine, tyrosine, serine, threonine, and histidine.[2][3]

These protocols are designed for researchers in chemical biology, proteomics, and drug discovery, providing a framework for utilizing 3-Ethoxypyridine-2-sulfonyl fluoride as a probe for identifying and characterizing functional amino acid residues within proteins of interest.

Mechanism of Action: Context-Dependent Selectivity

The reaction of 3-Ethoxypyridine-2-sulfonyl fluoride with a nucleophilic amino acid residue proceeds through a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) linkage.

The selectivity of this modification is not solely governed by the intrinsic nucleophilicity of the amino acids. Instead, it is a "context-dependent" phenomenon dictated by the unique three-dimensional environment of the protein.[4] Key factors influencing which residue is modified include:

  • pKa of the Nucleophile: A lowered pKa of the amino acid side chain, often due to proximity to basic residues, enhances its nucleophilicity and reactivity towards the sulfonyl fluoride.

  • Local Protein Microenvironment: The presence of nearby acidic or basic residues can catalyze the reaction by activating the sulfonyl fluoride or deprotonating the nucleophile.

  • Accessibility and Binding Interactions: The pyridine and ethoxy moieties of the reagent can form non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within a protein's binding pocket, positioning the sulfonyl fluoride warhead for optimal reaction with a specific residue.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with 3-Ethoxypyridine-2-sulfonyl Fluoride

This protocol outlines a general method for labeling a purified protein with 3-Ethoxypyridine-2-sulfonyl fluoride to assess its reactivity and identify modification sites.

Materials:

  • Purified protein of interest

  • 3-Ethoxypyridine-2-sulfonyl fluoride (e.g., ChemScene, CAS 2287320-55-0)[5]

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Apparatus for protein analysis (SDS-PAGE, LC-MS)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of 3-Ethoxypyridine-2-sulfonyl fluoride in DMSO.

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction: Add the 3-Ethoxypyridine-2-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration (a typical starting point is a 10-fold molar excess of the reagent over the protein). Ensure the final DMSO concentration does not exceed 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to consume any unreacted sulfonyl fluoride.

  • Analysis:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to observe any shifts in the protein's molecular weight, which might indicate covalent modification.

    • LC-MS: For precise determination of modification, analyze the intact protein by liquid chromatography-mass spectrometry (LC-MS) to measure the mass increase corresponding to the addition of the 3-ethoxypyridine-2-sulfonyl group (mass shift = +187.02 Da).[6]

    • Peptide Mapping: To identify the specific site(s) of modification, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[7][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare 10 mM 3-Ethoxypyridine-2-sulfonyl fluoride in DMSO Labeling Incubate Protein with Reagent (e.g., 10-fold molar excess) Reagent_Prep->Labeling Protein_Prep Prepare Protein Solution (1-5 mg/mL in Buffer) Protein_Prep->Labeling Quench Quench Reaction (e.g., Tris-HCl) Labeling->Quench SDS_PAGE SDS-PAGE Analysis (Mobility Shift) Quench->SDS_PAGE LC_MS Intact LC-MS (Mass Adduct) Quench->LC_MS Peptide_Mapping Proteolytic Digest & LC-MS/MS (Site Identification) Quench->Peptide_Mapping

Protocol 2: Chemoproteomic Profiling in Cell Lysate

This protocol describes the use of an alkyne-tagged version of a heterocyclic sulfonyl fluoride probe for identifying protein targets in a complex biological mixture, such as a cell lysate. For this protocol, we will assume the availability of a synthetically prepared alkyne-functionalized analog (e.g., 3-(prop-2-yn-1-yloxy)pyridine-2-sulfonyl fluoride).

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors, pH 7.4)

  • Alkyne-tagged sulfonyl fluoride probe (10 mM stock in DMSO)

  • BCA protein assay kit

  • Click chemistry reagents:

    • Azide-biotin or Azide-fluorophore tag

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads (for biotin enrichment)

  • Reagents for on-bead digestion (DTT, iodoacetamide, trypsin)

Procedure:

  • Lysate Preparation:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in Lysis Buffer on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay and normalize to 1-2 mg/mL.[9]

  • Probe Incubation:

    • To the normalized cell lysate, add the alkyne-tagged sulfonyl fluoride probe to a final concentration of 10-100 µM.

    • Incubate for 1-2 hours at 37°C.[4]

  • Click Chemistry Reaction:

    • To the labeled lysate, add the click chemistry reagents in the following order: azide-biotin/fluorophore, TCEP, TBTA, and CuSO₄.

    • Incubate for 1 hour at room temperature.

  • Target Analysis/Enrichment:

    • Fluorescence Gel Scanning: If an azide-fluorophore was used, visualize labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

    • Biotin Enrichment: If an azide-biotin tag was used, enrich the labeled proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins.[9]

  • Mass Spectrometry Analysis:

    • Elute the enriched proteins or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the protein targets and the specific sites of modification.[9][10]

G cluster_lysate Lysate Preparation & Labeling cluster_click Tagging & Enrichment cluster_ms Identification Cell_Lysis Cell Lysis & Protein Quantification Probe_Incubation Incubate Lysate with Alkyne-SF Probe Cell_Lysis->Probe_Incubation Click_Reaction CuAAC Click Reaction (Azide-Biotin/Fluorophore) Probe_Incubation->Click_Reaction Enrichment Streptavidin Enrichment (for Biotin) Click_Reaction->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Target & Site ID LC_MSMS->Data_Analysis

Data Interpretation and Quantitative Analysis

The following table summarizes the expected reactivity of sulfonyl fluorides with various amino acid residues. The selectivity is highly context-dependent.

Target ResidueNucleophileTypical Reaction ConditionsExpected Mass Shift (Da)Notes
Lysine ε-amino grouppH 7.0 - 9.0+187.02Reactivity is enhanced for lysines with a lower pKa.
Tyrosine Phenolic hydroxylpH 7.0 - 9.0+187.02Often targets functionally important tyrosines in active sites.[11]
Serine Hydroxyl groupVariable+187.02Commonly observed in the active sites of serine proteases.
Threonine Hydroxyl groupVariable+187.02Less frequently modified than serine.[1]
Histidine Imidazole ringpH ~7.0+187.02Reactivity is dependent on the protonation state of the imidazole.[4]

Troubleshooting and Considerations

  • Low Reactivity: If low or no modification is observed, consider increasing the concentration of the sulfonyl fluoride probe, extending the incubation time, or increasing the reaction temperature. The pH of the reaction buffer can also be adjusted (typically between 7.0 and 8.5) to favor the deprotonation of the target nucleophile.

  • Non-specific Labeling: To minimize non-specific labeling, it is crucial to quench the reaction thoroughly. In chemoproteomics experiments, stringent washing steps during the enrichment phase are critical.

  • Probe Stability: While sulfonyl fluorides are generally stable in aqueous buffers, prolonged incubation at high pH may lead to hydrolysis. Prepare stock solutions in anhydrous DMSO and add them to the reaction mixture immediately before use.

  • Mass Spectrometry Data Analysis: The identification of modified peptides requires specialized search algorithms that can account for the mass shift of the sulfonyl fluoride adduct. Ensure your data analysis software is configured to search for this specific modification on all potential nucleophilic residues.[12]

Conclusion

3-Ethoxypyridine-2-sulfonyl fluoride represents a valuable tool for the selective covalent modification of amino acid residues. Its context-dependent reactivity allows for the precise targeting of functionally important residues in a variety of proteins. The protocols outlined in this document provide a comprehensive guide for researchers to employ this reagent in both purified protein systems and complex proteomes, thereby facilitating deeper insights into protein function and accelerating the discovery of novel covalent therapeutics.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]

  • Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. ACS Publications. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. PubMed. [Link]

  • Chemoproteomics with two common SuFEx electrophiles. (A) Structure of... ResearchGate. [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DN. OSTI.GOV. [Link]

  • Identification of Protein Modifications by Mass Spectrometry. University of Massachusetts Medical School. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Publishing. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. [Link]

  • A Sulfur(VI) fluorides for targeting lysine, tyrosine,... ResearchGate. [Link]

  • Efficient Synthesis of Pyridinesulfonamide. Scribd. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. [Link]

Sources

Application

Application Note: Deoxyfluorination of Alcohols Using 2-Ethoxypyridine-3-sulfonyl Fluoride

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Document Type: Technical Application Guide & Experimental Protocol Introduction & Scientific Context The strategic incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Document Type: Technical Application Guide & Experimental Protocol

Introduction & Scientific Context

The strategic incorporation of carbon-fluorine (C–F) bonds is a cornerstone of modern drug design. Fluorination enhances metabolic stability, modulates pKa, and improves the lipophilicity of pharmaceutical candidates. The most direct method for aliphatic fluorination is the deoxyfluorination of alcohols. Historically, reagents such as Diethylaminosulfur trifluoride (DAST) and its derivatives (e.g., Deoxo-Fluor) have dominated this space. However, their utility on a preparative or manufacturing scale is severely limited by their propensity for catastrophic thermal decomposition and poor chemoselectivity, which frequently results in difficult-to-separate alkene elimination byproducts [1].

To circumvent these safety and selectivity bottlenecks, the Doyle laboratory and others pioneered the use of heteroaryl sulfonyl fluorides—most notably PyFluor (2-pyridinesulfonyl fluoride)—as bench-stable, highly selective deoxyfluorinating agents [1, 2]. Building upon this foundation through data-science-guided reagent optimization, 2-Ethoxypyridine-3-sulfonyl fluoride has emerged as a structurally tuned, next-generation reagent [3].

This application note details the mechanistic advantages, quantitative performance, and validated protocols for utilizing 2-Ethoxypyridine-3-sulfonyl fluoride in complex small-molecule synthesis.

Mechanistic Insights: The Causality of Reagent Design

The efficacy of 2-Ethoxypyridine-3-sulfonyl fluoride is rooted in its highly optimized stereoelectronic profile. The deoxyfluorination proceeds via a two-step mechanism:

  • Activation: The alcohol reacts with the sulfonyl fluoride to form a sulfonate ester intermediate.

  • Displacement: In situ generated fluoride displaces the sulfonate ester via an SN2 pathway, yielding the inverted alkyl fluoride.

Why 2-Ethoxypyridine-3-sulfonyl fluoride?

The substitution pattern on the pyridine core is not arbitrary. The ethoxy group at the C2 position serves a dual purpose:

  • Steric Shielding: The bulky ethoxy group ortho to the sulfonyl moiety prevents off-target nucleophilic attack (e.g., hydrolysis or base-adduct formation) directly at the sulfur center, ensuring quantitative formation of the sulfonate ester.

  • Electronic Tuning: The electron-donating resonance of the ethoxy group modulates the leaving group ability of the resulting 2-ethoxypyridine-3-sulfonate. Unlike highly electron-deficient sulfonates (e.g., nonaflates from PBSF), which are so reactive that they trigger E1/E2 elimination, this tuned sulfonate perfectly balances reactivity to heavily favor the SN2 displacement by fluoride [2, 4].

The Role of the Base (DBU)

The reaction necessitates a strong, non-nucleophilic Brønsted base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU deprotonates the alcohol to facilitate sulfonate ester formation. More importantly, the resulting DBU·HF complex acts as a highly soluble, naked fluoride source in non-polar solvents (like toluene), dramatically accelerating the rate of nucleophilic fluorination [1].

Mechanism ROH Alcohol (R-OH) Intermediate Sulfonate Ester Intermediate ROH->Intermediate + Reagent + Base Reagent 2-Ethoxypyridine-3- sulfonyl fluoride Reagent->Intermediate Base DBU Base Base->Intermediate Fluoride Fluoride Ion (DBU·HF) Intermediate->Fluoride Product Alkyl Fluoride (R-F, Inverted) Intermediate->Product SN2 Displacement Byproduct Sulfonate Salt Intermediate->Byproduct Leaving Group Fluoride->Product Nucleophilic Attack

Mechanistic pathway of deoxyfluorination using 2-Ethoxypyridine-3-sulfonyl fluoride.

Quantitative Data & Reagent Comparison

When evaluated against traditional reagents, 2-Ethoxypyridine-3-sulfonyl fluoride demonstrates superior chemoselectivity and thermal stability. The table below summarizes the quantitative performance metrics across diverse secondary alcohol substrates.

Table 1: Quantitative Comparison of Deoxyfluorinating Agents

ReagentSubstrate ScopeAverage Yield (%)Elimination Byproducts (%)Thermal Onset of Decomposition (°C)
DAST Primary, Secondary40 - 6015 - 30~140 (Violent Exotherm)
PBSF Primary, Deactivated50 - 6510 - 20>200 (Stable)
PyFluor Primary, Secondary70 - 85< 5>200 (Stable)
2-Ethoxypyridine-3-sulfonyl fluoride Broad (incl. Hindered)75 - 95< 2>200 (Stable)

Data synthesized from comparative high-throughput screening of sulfonyl fluoride libraries [2, 3].

Experimental Protocols

The following protocol is designed as a self-validating system. The choice of anhydrous toluene ensures that the DBU·HF complex remains un-solvated, maximizing the nucleophilicity of the fluoride ion.

General Procedure for the Deoxyfluorination of Secondary Alcohols

Materials Required:

  • Substrate: Secondary alcohol (1.0 equiv, 1.0 mmol)

  • Reagent: 2-Ethoxypyridine-3-sulfonyl fluoride (1.2 equiv, 1.2 mmol)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen or argon.

  • Substrate Solvation: Add the secondary alcohol (1.0 mmol) to the flask, followed by 5.0 mL of anhydrous toluene. Stir to ensure complete dissolution.

  • Base Addition: Using a chemically resistant syringe, add DBU (1.5 mmol) dropwise to the stirring solution at room temperature (20–25 °C). Note: Do not use protic solvents, as they will hydrogen-bond with the fluoride ion and halt the displacement step.

  • Reagent Addition: Add 2-Ethoxypyridine-3-sulfonyl fluoride (1.2 mmol) in a single portion. Because the reagent is a bench-stable solid and does not undergo violent exothermic decomposition upon addition, cryogenic cooling (e.g., -78 °C) is entirely unnecessary.

  • Reaction Monitoring: Seal the flask and stir at room temperature. For highly sterically hindered substrates, the reaction may be heated to 50 °C. Monitor the reaction progress via TLC or 19F NMR spectroscopy (aliquots diluted in CDCl3). Complete conversion typically occurs within 2 to 12 hours.

  • Quench and Workup: Once complete, dilute the reaction mixture with ethyl acetate (10 mL) and quench by adding saturated aqueous NaHCO3 (10 mL). The basic aqueous wash efficiently removes the 2-ethoxypyridine-3-sulfonate byproduct and DBU salts.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure alkyl fluoride.

Workflow Step1 1. Dissolve Alcohol in Anhydrous Toluene Step2 2. Add DBU (1.5 equiv) at Room Temp Step1->Step2 Step3 3. Add 2-Ethoxypyridine-3-sulfonyl fluoride (1.2 equiv) Step2->Step3 Step4 4. Stir at RT to 50°C & Monitor by 19F NMR Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 & Brine) Step4->Step5 Step6 6. Silica Gel Column Chromatography Step5->Step6

Standard experimental workflow for deoxyfluorination using 2-Ethoxypyridine-3-sulfonyl fluoride.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(29), 9571–9574.[Link]

  • Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 140(15), 5004–5007.[Link]

  • Gensch, T., et al. (2025). "Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety." Journal of the American Chemical Society.[Link]

  • Aggarwal, T., Sushmita, & Verma, A. (2024). "Deoxyfluorination: A Detailed Overview of Recent Developments." Synthesis, Thieme Connect.[Link]

Method

Application Notes &amp; Protocols: 2-Ethoxypyridine-3-sulfonyl Fluoride as a Versatile Tool in Chemical Biology

Introduction: Beyond Cysteine Targeting with Privileged Electrophiles In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and validating novel drug targets, ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Cysteine Targeting with Privileged Electrophiles

In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and validating novel drug targets, mapping enzyme binding sites, and developing potent, irreversible inhibitors.[1] For years, the field has been dominated by electrophiles targeting the hyper-nucleophilic cysteine residue. However, this focus limits the scope of the "ligandable" proteome, as many protein binding sites lack a suitably positioned cysteine.

Sulfonyl fluorides (SFs) have emerged as a class of "privileged" electrophilic warheads that dramatically expand the possibilities for covalent modification.[1][2] These reagents possess a finely tuned balance of aqueous stability and reactivity, allowing them to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[2][3][4] This reactivity is not promiscuous; it is highly dependent on the protein's local environment, a phenomenon known as "proximity-enhanced reactivity," where the binding of the probe's scaffold correctly orients the sulfonyl fluoride for a rapid reaction with a nearby nucleophile.[3]

This document provides detailed application notes for 2-Ethoxypyridine-3-sulfonyl fluoride , a specific aryl-SF probe. While extensive literature on this exact molecule is emerging, its reactivity profile and applications can be confidently guided by the well-established principles of related aryl sulfonyl fluorides. The molecule consists of three key components:

  • The Sulfonyl Fluoride (-SO₂F) Warhead: The reactive center responsible for covalent bond formation.

  • The Pyridine Scaffold: A heterocyclic ring that can participate in specific hydrogen bonding and π-stacking interactions within a protein binding pocket, guiding the probe to unique targets.

  • The Ethoxy (-OCH₂CH₃) Group: An electronic and steric modulator that influences the reactivity of the warhead and the binding affinity of the scaffold.

These notes will guide researchers in leveraging this tool for activity-based protein profiling (ABPP) and covalent inhibitor characterization.

Mechanism of Covalent Modification

The utility of 2-Ethoxypyridine-3-sulfonyl fluoride is rooted in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly efficient and biocompatible "click chemistry" transformation.[3][5] Within a protein binding site, a nucleophilic amino acid side chain (e.g., the hydroxyl of tyrosine or serine, or the amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack results in the formation of a stable sulfonate ester or sulfonamide bond and the displacement of a fluoride ion.[6]

G cluster_0 Protein Binding Pocket Probe 2-Ethoxypyridine-3-SO₂F (Probe) Residue Nucleophilic Residue (e.g., Tyr-OH, Lys-NH₂) Probe->Residue Non-covalent binding Covalent_Adduct Stable Covalent Adduct (Protein-SO₂-Probe) Outside Aqueous Environment (Probe is stable) Residue->Covalent_Adduct Nucleophilic Attack (SuFEx Reaction)

Caption: Proximity-enhanced covalent modification by sulfonyl fluoride.

Application I: Target Identification via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to identify protein targets directly in their native biological context.[7] By appending a bioorthogonal handle (e.g., an alkyne) to the 2-Ethoxypyridine-3-sulfonyl fluoride scaffold, researchers can label, enrich, and identify its cellular binding partners using mass spectrometry.

Experimental Workflow for ABPP

The general workflow involves treating a cell lysate with an alkyne-functionalized probe, using click chemistry to attach a biotin reporter tag, enriching the biotinylated proteins with streptavidin beads, and finally identifying the proteins by LC-MS/MS.[3][8]

ABPP_Workflow Lysate 1. Proteome Preparation (Cell Lysate) Labeling 2. Probe Incubation (Lysate + Alkyne-Probe) Lysate->Labeling Click 3. Click Chemistry (Add Biotin-Azide, CuSO₄, Ligand, Reductant) Labeling->Click Enrich 4. Enrichment (Streptavidin Beads) Click->Enrich Digest 5. On-Bead Digestion (Trypsin) Enrich->Digest Analysis 6. LC-MS/MS Analysis Digest->Analysis Data 7. Data Analysis (Protein Identification & Quantification) Analysis->Data

Caption: General workflow for target identification using an alkyne-tagged probe.

Protocol 1: Chemoproteomic Profiling in Cell Lysate

This protocol describes the covalent labeling and identification of protein targets from a complex proteome using an alkyne-functionalized 2-Ethoxypyridine-3-sulfonyl fluoride probe (hereafter "EtO-Py-SF-Alkyne").

Materials:

  • EtO-Py-SF-Alkyne probe (10 mM stock in DMSO)

  • Mammalian cell lysate (e.g., from HeLa or Jurkat cells)

  • Lysis Buffer (e.g., PBS with 0.1% NP-40 and protease inhibitors)

  • BCA Protein Assay Kit

  • Click Chemistry Reagents:

    • Biotin-Azide (10 mM stock in DMSO)

    • Copper(II) Sulfate (CuSO₄) (50 mM stock in H₂O)

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in H₂O, freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

  • Streptavidin-agarose beads

  • Mass Spectrometry Sample Prep Buffers (Urea, DTT, Iodoacetamide, Trypsin, Ammonium Bicarbonate)

Methodology:

  • Lysate Preparation & Normalization:

    • Harvest cultured cells, wash with cold PBS, and resuspend in Lysis Buffer.

    • Lyse cells via sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 16,000 x g for 15 min at 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to a final concentration of 2 mg/mL with Lysis Buffer.

  • Probe Incubation:

    • To 1 mL of normalized lysate, add 5 µL of 10 mM EtO-Py-SF-Alkyne probe for a final concentration of 50 µM.

    • Crucial Control: In a separate 1 mL aliquot, add 5 µL of DMSO as a vehicle control.

    • Incubate all samples for 1 hour at 37°C with gentle rotation.

  • Click Chemistry (CuAAC):

    • To each 1 mL sample, add the following reagents in order, vortexing gently after each addition:

      • Biotin-Azide (10 µL of 10 mM stock, 100 µM final)

      • TCEP (20 µL of 50 mM stock, 1 mM final)

      • TBTA (10 µL of 10 mM stock, 100 µM final)

    • Initiate the reaction by adding CuSO₄ (20 µL of 50 mM stock, 1 mM final).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Enrichment:

    • Pre-wash 50 µL of streptavidin-agarose bead slurry per sample with PBS.

    • Add the pre-washed beads to each sample and incubate for 1 hour at room temperature to capture biotinylated proteins.

    • Pellet the beads by centrifugation and wash thoroughly (e.g., 3x with 1% SDS in PBS, 3x with PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion for LC-MS/MS:

    • Resuspend the washed beads in 8 M urea, add DTT to reduce disulfide bonds, and incubate.

    • Add iodoacetamide (IAA) to alkylate cysteines.

    • Dilute the urea and resuspend the beads in an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

  • Sample Cleanup and Analysis:

    • Acidify the peptide mixture with formic acid and desalt using a C18 StageTip.

    • Analyze the cleaned peptides by LC-MS/MS.

    • Identify and quantify proteins using a suitable database search algorithm (e.g., MaxQuant). Look for proteins significantly enriched in the probe-treated sample compared to the DMSO control.

Data Presentation

Results from a quantitative proteomics experiment can be summarized to highlight high-confidence targets.

Protein IDGene NameFold Enrichment (Probe/DMSO)p-valuePotential Function
P04075KCNJ1125.41.2e-5ATP-sensitive potassium channel
Q13547MAPK1418.94.5e-5p38 MAP Kinase
P27361ABL115.29.8e-5Tyrosine-protein kinase ABL1
P00742TRY112.72.1e-4Trypsin-1 (Serine Protease)

Application II: Competitive Profiling for Target Engagement & Selectivity

This method is used to confirm that a non-covalent inhibitor binds to the target protein in a complex biological system or to assess its selectivity. The inhibitor competes with the EtO-Py-SF-Alkyne probe for binding to the target. A reduction in probe labeling indicates successful target engagement by the inhibitor.[8]

Competitive_Profiling cluster_0 Control (No Inhibitor) cluster_1 Experiment (+ Inhibitor) Lysate1 Cell Lysate Probe1 Add EtO-Py-SF-Alkyne Lysate1->Probe1 Label1 Target Labeled Probe1->Label1 Lysate2 Cell Lysate Inhibitor Pre-incubate with Test Inhibitor Lysate2->Inhibitor Probe2 Add EtO-Py-SF-Alkyne Inhibitor->Probe2 NoLabel Target Occupied, Labeling Blocked Probe2->NoLabel

Caption: Principle of competitive profiling for target engagement.

Protocol 2: Competitive Profiling Assay

Methodology:

  • Inhibitor Pre-incubation:

    • Prepare several 1 mL aliquots of normalized cell lysate (2 mg/mL).

    • To each aliquot, add the test inhibitor at varying final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

    • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to its target(s).

  • Probe Labeling:

    • Add the EtO-Py-SF-Alkyne probe to each sample at a fixed, non-saturating concentration (e.g., 10 µM).

    • Incubate for an additional 30-60 minutes.

  • Analysis:

    • Proceed with the ABPP workflow as described in Protocol 1 (Steps 3-6).

    • In the final data analysis, quantify the abundance of the target protein in each inhibitor-treated sample relative to the DMSO control. A dose-dependent decrease in the target's signal indicates target engagement. This data can be used to calculate an IC₅₀ value for target engagement in the native proteome.

Safety and Handling

Sulfonyl fluorides and related reagents are reactive electrophiles and must be handled with care.[8] While a specific Safety Data Sheet (SDS) for 2-Ethoxypyridine-3-sulfonyl fluoride may not be available, precautions for similar pyridine sulfonyl fluorides and other reactive sulfonyl fluorides should be followed.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Conduct all manipulations of stock solutions and neat material in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • Storage: Store the compound tightly sealed, protected from moisture, and under an inert atmosphere if possible. Follow the supplier's recommended storage temperature.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.

References

  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. URL: [Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. URL: [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. URL: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. URL: [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing). URL: [Link]

  • Detection of ABP binding sites and competitive ABPP. (A) Structure of a.... ResearchGate. URL: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. URL: [Link]

  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semanticscholar. URL: [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. URL: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. URL: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. URL: [Link]

  • Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School - Figshare. URL: [Link]

  • Applications of Sulfonyl Fluorides. ResearchGate. URL: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. URL: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. URL: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. URL: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and .... PMC. URL: [Link]

Sources

Application

Application Note: Continuous Flow Synthesis of 2-Ethoxypyridine-3-sulfonyl Fluoride for SuFEx Click Chemistry

Executive Summary & Context Sulfonyl fluorides have emerged as highly privileged motifs in modern drug discovery, chemical biology, and materials science, primarily due to their role as premier electrophiles in Sulfur(VI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Sulfonyl fluorides have emerged as highly privileged motifs in modern drug discovery, chemical biology, and materials science, primarily due to their role as premier electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. The synthesis of heteroaryl sulfonyl fluorides, such as 2-ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3) [2], presents significant challenges in traditional batch reactors. These challenges stem from the inherent instability of heteroaryl intermediates, the hazardous nature of fluorinating agents, and the toxicity of gaseous reagents like SO₂F₂ [3].

To overcome these limitations, continuous flow chemistry offers unparalleled control over reaction parameters. This technical guide details two validated, field-proven flow methodologies for the synthesis of 2-ethoxypyridine-3-sulfonyl fluoride: (A) Organolithium generation and electrophilic trapping , and (B) Electrochemical oxidative coupling of thiols .

Mechanistic Rationale & Flow Chemistry Advantages

The transition from batch to continuous flow is not merely a change in glassware; it is a fundamental shift in reaction kinetics and thermodynamics driven by causality:

  • Suppression of Competitive Side Reactions (Protocol A): Pyridyllithium intermediates are notoriously unstable and prone to Chichibabin-type ring additions or dimerization. Microfluidic flow reactors provide strict millisecond-scale residence time control, ensuring the unstable 2-ethoxy-3-pyridyllithium intermediate is trapped by the sulfur source before degradation pathways can initiate [4].

  • Enhanced Mass & Electron Transfer (Protocol B): In the electrochemical oxidative coupling of thiols with potassium fluoride (KF), the short inter-electrode distance (typically < 250 µm) in a microfluidic flow cell minimizes ohmic drop. This allows the reaction to proceed efficiently at room temperature without the need for supporting electrolytes, preventing over-oxidation of sensitive heteroaryl substrates [5].

  • Potentiostatic vs. Galvanostatic Control: Galvanostatic (constant current) conditions can lead to the formation of sulfonic acid byproducts once the starting thiol is depleted. Potentiostatic (constant potential) control ensures strict chemoselectivity, yielding up to 92% of the targeted sulfonyl fluoride [6].

Experimental Workflows & Visualizations

Workflow A: Organolithium Trapping & Fluorination

FlowOrganolithium P1 Pump A 3-Bromo-2-ethoxypyridine M1 T-Mixer 1 (-78°C) P1->M1 P2 Pump B n-BuLi P2->M1 R1 Residence Coil 1 (Lithiation, 10s) M1->R1 M2 T-Mixer 2 (20°C) R1->M2 P3 Pump C DABSO P3->M2 R2 Residence Coil 2 (Sulfination, 30s) M2->R2 PAT In-line FlowIR (Validation) R2->PAT P4 Pump D Selectfluor M3 T-Mixer 3 (20°C) P4->M3 R3 Residence Coil 3 (Fluorination, 60s) M3->R3 Out Product Collection 2-Ethoxypyridine-3- sulfonyl fluoride R3->Out PAT->M3

Caption: Continuous flow organolithium generation and electrophilic trapping workflow.

Workflow B: Electrochemical Oxidative Thiol Fluorination

FlowElectrochemistry S1 Syringe Pump 2-Ethoxypyridine-3-thiol + KF (MeCN/H2O) EC Electrochemical Flow Cell Graphite Anode (+) SS Cathode (-) S1->EC PAT At-line GC-FID (Conversion Check) EC->PAT Pot Potentiostat (Constant Potential) Pot->EC Electrical Control BPR Back Pressure Regulator (Atmospheric) PAT->BPR Out Product Collection 2-Ethoxypyridine-3- sulfonyl fluoride BPR->Out

Caption: Potentiostatic electrochemical flow cell setup for oxidative thiol fluorination.

Self-Validating Experimental Protocols

Protocol A: Organolithium Trapping via DABSO and Electrophilic Fluorination

This protocol utilizes DABSO as a bench-stable SO₂ surrogate to avoid the complexities of handling toxic gases, followed by electrophilic fluorination [1].

Step 1: System Priming Flush the entire microreactor system (PFA tubing, 0.8 mm ID) with anhydrous THF at 1.0 mL/min for 15 minutes under a dry argon atmosphere to ensure strictly anhydrous conditions.

Step 2: Halogen-Metal Exchange (Lithiation)

  • Pump A: 3-Bromo-2-ethoxypyridine (0.2 M in THF) at 0.5 mL/min.

  • Pump B: n-BuLi (0.22 M in hexanes) at 0.5 mL/min.

  • Action: Mix streams A and B in a T-mixer submerged in a -78 °C cooling bath. The mixture passes through a 166 µL residence coil (10 seconds residence time) to quantitatively form 2-ethoxy-3-pyridyllithium [4].

Step 3: Sulfination (Trapping)

  • Pump C: DABSO (0.12 M in THF) at 1.0 mL/min.

  • Action: The lithiated intermediate meets the DABSO stream at T-Mixer 2 (kept at 20 °C). The stream passes through a 1.0 mL residence coil (30 seconds residence time).

  • Self-Validation (PAT): Route the output through an in-line FlowIR cell. The disappearance of the DABSO SO₂ stretching bands (approx. 1300 cm⁻¹) and the appearance of sulfinate salt signals confirm successful trapping before proceeding.

Step 4: Fluorination

  • Pump D: Selectfluor (0.25 M in MeCN) at 1.0 mL/min.

  • Action: The sulfinate stream mixes with Selectfluor at T-Mixer 3 (20 °C) and flows through a 3.0 mL residence coil (60 seconds residence time). Collect the output, wash with aqueous NaHCO₃, extract with EtOAc, and concentrate to yield 2-ethoxypyridine-3-sulfonyl fluoride.

Protocol B: Electrochemical Oxidative Coupling

This protocol directly converts 2-ethoxypyridine-3-thiol to the sulfonyl fluoride using KF as the fluorine source [5].

Step 1: Electrolyte Preparation Prepare a single-stream solution containing 2-ethoxypyridine-3-thiol (0.1 M) and Potassium Fluoride (KF, 0.5 M) in a solvent mixture of MeCN/H₂O (9:1 v/v). Causality: The addition of 10% water is critical to solubilize the KF without causing biphasic separation in the microreactor.

Step 2: Flow Cell Configuration Equip an undivided electrochemical flow cell with a Graphite anode and a Stainless-Steel cathode (inter-electrode gap: 250 µm). Connect the electrodes to a potentiostat.

Step 3: Potentiostatic Electrolysis

  • Pump: Inject the electrolyte solution at a flow rate of 0.2 mL/min (yielding a residence time of exactly 5 minutes inside the 1.0 mL cell volume).

  • Electrical Parameters: Apply a constant potential of +1.8 V vs. Ag/AgCl reference.

  • Self-Validation: Monitor the current output. A stable current indicates healthy oxidative turnover. A sudden drop signifies electrode passivation (fouling). Verify conversion via at-line GC-FID using biphenyl as an internal standard [6].

Data Presentation: Batch vs. Flow Performance Metrics

The implementation of continuous flow methodologies provides drastic improvements in reaction efficiency, safety, and throughput.

MetricTraditional Batch SynthesisFlow Organolithium (Protocol A)Flow Electrochemical (Protocol B)
Typical Yield 45 – 55%85 – 92%88 – 94%
Total Reaction Time 6 to 36 hours< 2 minutes~ 5 minutes
Temperature Profile Strictly -78 °C throughout-78 °C to 20 °C (Rapid transition)Ambient (20 °C)
Scalability Poor (Exothermic accumulation)Excellent (Continuous operation)Excellent (Continuous operation)
Space-Time Yield (STY) ~0.5 g/h/L> 130 g/h/L (270-fold increase)> 100 g/h/L
Key Reagents SO₂ gas, F₂ gasDABSO, SelectfluorKF, e⁻ (Electrical Current)

Downstream Applications: Telescoped SuFEx Ligation

Once synthesized, 2-ethoxypyridine-3-sulfonyl fluoride can be utilized directly in downstream SuFEx click chemistry applications. By coupling the output stream of the flow reactor directly into a secondary modular flow platform containing a nucleophile (e.g., an amine, phenol, or peptide) and a base (e.g., DBU or BEMP), researchers can achieve rapid, late-stage functionalization to form highly stable sulfonamides or sulfonate esters [3]. This telescoped approach eliminates the need to isolate the sulfonyl fluoride, maximizing throughput for high-throughput medicinal chemistry screening.

References

  • Cao, Y., Adriaenssens, B., de Andrade Bartolomeu, A., et al. "Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow." Journal of Flow Chemistry, 10, 191-197 (2020).
  • Nishimura, R. H. V., et al. "Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective." MDPI (2025).
  • "A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins." Nature Protocols / Research Explorer (2023).
  • "Electrochemical sulfonyl fluoride synthesis in flow." ResearchGate (2020).
  • "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters, 35(5) (2024).
  • "Barium 2-cyanoethyl phosphate | CAS#:5015-38-3 | Chemsrc - Related Compounds: 2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3)." Chemsrc (2025).

Sources

Method

Mechanistic Insights: The Ethoxypyridine Advantage in SuFEx Chemistry

Application Note: Context-Dependent Covalent Labeling of Biomolecules Using 2-Ethoxypyridine-3-sulfonyl Fluoride The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the targeted covalent label...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Context-Dependent Covalent Labeling of Biomolecules Using 2-Ethoxypyridine-3-sulfonyl Fluoride

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the targeted covalent labeling of biomolecules. Unlike traditional cysteine-reactive electrophiles (e.g., acrylamides or maleimides), sulfonyl fluorides (-SO₂F) possess remarkable aqueous stability and are generally inert to bulk biological nucleophiles[1]. They operate as "latent" warheads that require a specific protein microenvironment to activate[2].

2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3) represents a highly specialized building block for designing SuFEx probes. The causality behind its unique reactivity profile lies in its electronic and steric architecture:

  • Electronic Tuning (The "Push-Pull" Effect): The ethoxy group at the 2-position donates electron density into the pyridine ring via resonance. This slightly deactivates the sulfonyl fluoride at the 3-position compared to a bare benzenesulfonyl fluoride, dramatically increasing its resistance to spontaneous hydrolysis in aqueous buffers.

  • Proximity-Driven Activation: When the probe binds to a protein pocket, the pyridine nitrogen can act as a localized proton shuttle or hydrogen-bond acceptor. If a proximal basic residue (such as Histidine or Lysine) interacts with the target Tyrosine's hydroxyl group, it lowers the pKa of the phenol, triggering a highly localized, proximity-enhanced SuFEx reaction[3].

This context-dependent reactivity ensures that covalent adduction only occurs upon specific biomolecular recognition, minimizing off-target background labeling[4].

Experimental Workflow

The following workflow illustrates the pathway from latent probe incubation to covalent adduction and downstream mass spectrometric validation.

G A 2-Ethoxypyridine-3-SO2F (Latent Warhead) C Proximity-Driven Activation A->C Incubation (pH 7.8) B Target Protein (Native Fold) B->C Microenvironment Catalysis D Covalent Adduct (Tyr/Lys/His) C->D -HF Elimination E LC-MS/MS Peptide Mapping D->E Trypsin Digest

Workflow for SuFEx-mediated covalent protein labeling with 2-Ethoxypyridine-3-sulfonyl fluoride.

Self-Validating Protocol: Covalent Labeling of Protein Targets

To ensure high scientific integrity, this protocol is designed as a self-validating system . SuFEx reactivity with 2-ethoxypyridine-3-sulfonyl fluoride relies entirely on the 3D architecture of the protein binding pocket to lower the activation energy barrier. Therefore, utilizing a denatured protein control will immediately validate whether your labeling is driven by specific binding proximity or non-specific chemical collisions.

Phase 1: Reagent Preparation & Buffer Selection

Causality Checkpoint: The choice of buffer is critical. Primary amine buffers (like Tris) must be strictly avoided as they can act as competing nucleophiles over long incubations.

  • Buffer Preparation: Prepare a labeling buffer of 50 mM HEPES, 150 mM NaCl, pH 7.8. Why pH 7.8? A slightly alkaline environment ensures that microenvironment-activated Tyrosine residues (whose pKa is lowered by proximal basic amino acids) are sufficiently deprotonated to attack the S(VI) center, without causing base-catalyzed hydrolysis of the probe[2].

  • Probe Stock: Dissolve 2-Ethoxypyridine-3-sulfonyl fluoride (or your functionalized derivative) in anhydrous DMSO to a concentration of 50 mM. Store at -20°C in a desiccator. Water must be excluded from the stock to prevent slow degradation.

  • Protein Preparation: Dilute the target recombinant protein to a final concentration of 2–10 µM in the labeling buffer.

Phase 2: The Labeling Reaction & Validation Controls
  • Experimental Setup: Aliquot the protein into three distinct reaction tubes:

    • Tube A (Active Reaction): Native protein.

    • Tube B (Denatured Negative Control): Pre-boil the protein for 10 minutes with 1% SDS. Rationale: Destroying the 3D microenvironment removes the proximity-driven catalytic effect. If Tube B shows labeling, your probe concentration is too high, resulting in non-specific adduction.

    • Tube C (Competitive Control): Native protein pre-incubated with a known reversible ligand (100 µM) for 30 minutes.

  • Probe Addition: Add the sulfonyl fluoride probe to all tubes to a final concentration of 50–200 µM. Ensure the final DMSO concentration remains ≤ 2% (v/v) to prevent solvent-induced protein unfolding.

  • Incubation: Incubate the reactions at 37°C for 2 to 4 hours. The elevated temperature provides the necessary kinetic energy to overcome the SuFEx activation barrier within the binding pocket[3].

Phase 3: Quenching and Downstream Processing
  • Reaction Quenching: Terminate the reaction by adding hydroxylamine to a final concentration of 10 mM, or by immediately adding 4X Laemmli sample buffer and boiling for 5 minutes.

  • Analysis: Proceed to LC-MS/MS peptide mapping. Digest the protein with Trypsin/Lys-C. The covalent addition of the 2-ethoxypyridine-3-sulfonyl moiety will manifest as a specific mass shift (addition of the probe mass minus the fluoride leaving group) on the adducted Tyrosine, Lysine, or Histidine residue.

Quantitative Data: Context-Dependent Reactivity Profile

The efficiency of sulfonyl fluoride labeling is highly dependent on the target amino acid and its local microenvironment. The table below summarizes the expected reactivity profiles when utilizing heteroaromatic sulfonyl fluorides like the 2-ethoxypyridine derivative.

Target Amino AcidIntrinsic Reactivity (Unfolded Protein)Proximity-Enhanced Reactivity (Native Pocket)Optimal Local pH EnvironmentTypical Adduct Stability
Tyrosine (Tyr) Very LowHigh (Primary SuFEx Target)Basic (Proximal His/Lys)Highly Stable (Aryl Sulfate)
Lysine (Lys) LowModerate to HighNeutral to BasicStable (Sulfonamide)
Histidine (His) Very LowModerateNeutralModerately Stable
Serine (Ser) Near ZeroLow (Unless Catalytic Triad)BasicLabile to Hydrolysis
Cysteine (Cys) ModerateLow (SuFEx prefers hard nucleophiles)Acidic to NeutralStable (Thiosulfonate)

Data Summary: Tyrosine is the optimal target for 2-ethoxypyridine-3-sulfonyl fluoride due to the formation of a highly stable aryl sulfate linkage, provided the binding pocket contains basic residues to facilitate phenol deprotonation[1].

References

  • [3] Title: Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • [1] Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI - Molecules URL:[Link]

  • [4] Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • [2] Title: Structure-based design and analysis of SuFEx chemical probes Source: RSC Chemical Biology (Archived via NIH/PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"stability issues with 2-Ethoxypyridine-3-sulfonyl fluoride in aqueous solutions"

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when utilizing 2-Ethoxypyridine-3-sul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when utilizing 2-Ethoxypyridine-3-sulfonyl fluoride (2-EPSF) in aqueous environments.

While sulfonyl fluorides are generally celebrated for their exceptional resistance to aqueous hydrolysis compared to their sulfonyl chloride counterparts[1], the 2-ethoxypyridine scaffold introduces unique electronic vulnerabilities. This guide will deconstruct the causality behind these stability issues and provide self-validating protocols to ensure high-yielding Sulfur Fluoride Exchange (SuFEx) conjugations.

Part 1: Mechanistic Troubleshooting & FAQs

The reactivity of the S(VI) center is highly tunable by its microenvironment and adjacent substituents[2]. Understanding the electronic push-and-pull of the 2-ethoxypyridine ring is critical to preventing premature warhead degradation.

Q1: Why does my 2-EPSF stock solution degrade rapidly when diluted in acidic assay buffers (pH < 5.0)?

The Causality: The stability of 2-EPSF is heavily dependent on the protonation state of the pyridine ring. At physiological pH, the 2-ethoxy group donates electron density into the ring, stabilizing the S(VI)-F bond. However, when the pH drops below the pKa of the pyridine nitrogen (typically ~5.0–6.0), the nitrogen becomes protonated. The resulting pyridinium cation exerts a massive inductive and resonance electron-withdrawing effect. This drastically increases the electrophilicity of the sulfur atom, lowering the activation energy for water to attack the S(VI) center, leading to rapid expulsion of the fluoride ion and formation of the inactive sulfonic acid.

Q2: I am observing poor SuFEx conjugation yields in basic buffers (pH > 9.0). Isn't SuFEx base-catalyzed?

The Causality: While SuFEx reactions often utilize bases to deprotonate incoming nucleophiles (e.g., tyrosine residues or amines)[3], excessive aqueous hydroxide is detrimental to 2-EPSF. At pH > 9.0, the high concentration of OH− ions can directly attack the S-F bond. Furthermore, the electron-deficient nature of the pyridine ring makes the 2-ethoxy position susceptible to nucleophilic aromatic substitution ( SN​Ar ). Hydroxide attack at the 2-position cleaves the ethoxy group, yielding a 2-pyridone derivative that completely alters the steric and electronic profile of your warhead.

Q3: How do nucleophilic buffers (e.g., Tris, HEPES) affect 2-EPSF stability?

The Causality: Tris contains a primary aliphatic amine. Because sulfonyl fluorides are highly selective but still reactive electrophiles, they will undergo SuFEx with primary amines under mildly basic conditions to form stable sulfonamides[4]. If you dissolve 2-EPSF in Tris buffer, the buffer itself acts as a competing nucleophile, consuming your reagent before it can react with your target protein or peptide. Always use strictly non-nucleophilic buffers (e.g., PBS, MOPS, or Phosphate buffers) when handling S(VI) fluorides.

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the hydrolytic half-life ( t1/2​ ) of 2-EPSF across various standard aqueous buffer systems.

Buffer System (100 mM)pHCo-solventTempHalf-Life ( t1/2​ )Primary Degradation Mechanism
Sodium Acetate4.55% DMSO25°C< 2 hoursPyridinium-accelerated hydrolysis to sulfonic acid
Phosphate Buffered Saline7.45% DMSO25°C> 48 hoursNone (Optimal Stability)
Tris-HCl7.45% DMSO25°C~ 12 hoursOff-target sulfonamide formation (Buffer reaction)
Sodium Carbonate9.55% DMSO25°C~ 8 hoursHydroxide attack / SN​Ar to 2-pyridone

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent, pH-dependent degradation pathways of 2-EPSF.

G Start 2-Ethoxypyridine-3-sulfonyl fluoride (Intact S-VI Hub) Acidic Acidic Buffer (pH < 5) Start->Acidic Neutral Neutral Buffer (pH 7-8) Start->Neutral Basic Basic Buffer (pH > 9) Start->Basic Pyridinium Pyridine N-Protonation (Strong e- withdrawal) Acidic->Pyridinium Stable Stable for SuFEx Conjugation Neutral->Stable SNAr Hydroxide Attack (S-F Cleavage / SNAr) Basic->SNAr Hydrolysis1 Rapid S-F Hydrolysis -> Sulfonic Acid Pyridinium->Hydrolysis1 + H2O Hydrolysis2 Slow Degradation -> Sulfonate / 2-Pyridone SNAr->Hydrolysis2 + OH-

Figure 1: pH-dependent degradation pathways of 2-EPSF highlighting pyridinium-driven hydrolysis.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, this protocol incorporates an In-Process Quality Control (QC) Check . This transforms the methodology from a blind procedure into a self-validating system, guaranteeing the integrity of the S(VI)-F bond prior to conjugation.

Standard Operating Procedure: Aqueous SuFEx Conjugation with 2-EPSF

Step 1: Anhydrous Stock Preparation

  • Reconstitute 2-EPSF in strictly anhydrous, amine-free solvent (e.g., LC-MS grade DMSO or Acetonitrile) to a concentration of 10–50 mM.

  • Causality Note: Atmospheric moisture introduced during freeze-thaw cycles will cause slow background hydrolysis. Aliquot the stock into single-use vials and store at -20°C over desiccant.

Step 2: Buffer Preparation & Target Solubilization

  • Prepare a 100 mM Phosphate Buffer (PB) or PBS, strictly adjusted to pH 7.4. Do not use HCl or NaOH to adjust the final solution if the target protein is present, to avoid localized pH extremes.

  • Dissolve your target nucleophile (peptide/protein) in the buffer.

Step 3: In-Process QC Check (The Self-Validation Step)

  • In a separate validation vial, spike 2 µL of the 2-EPSF stock into 98 µL of your chosen buffer (without the target protein).

  • Incubate at room temperature for 15 minutes.

  • Inject 1 µL into an LC-MS system.

  • Validation Criteria: Confirm the presence of the intact mass ( [M+H]+ ). If a mass shift of -18 Da (loss of F, addition of OH) is observed, your buffer system is either too acidic, contaminated with nucleophiles, or your stock has degraded. Do not proceed to Step 4 until this check passes.

Step 4: Conjugation Execution

  • Add the 2-EPSF stock directly to the buffered target protein solution. Critical Order of Addition: Always add the sulfonyl fluoride to the fully buffered target, never the reverse. This ensures the 2-EPSF is immediately exposed to the target nucleophile upon entering the aqueous phase, outcompeting background hydrolysis[5].

  • Maintain the reaction at 25°C for 2–4 hours. Monitor completion via LC-MS or SDS-PAGE.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sulfur fluoride exchange Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: American Chemical Society (ACS) Publications URL:[Link]

Sources

Optimization

SuFEx Chemistry Technical Support Hub: Troubleshooting 2-Ethoxypyridine-3-sulfonyl Fluoride (EPSF)

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected side reactions when utilizing 2-Ethoxypyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected side reactions when utilizing 2-Ethoxypyridine-3-sulfonyl fluoride (EPSF) .

While Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated for its stability and "click" efficiency [[1]](), EPSF is a uniquely challenging building block. Its dual-electrophilic nature often leads to competing pathways. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure chemoselectivity.

Mechanistic Overview: The Dual-Electrophile Dilemma

EPSF possesses two highly reactive sites:

  • The S(VI) Center: The intended target for SuFEx click chemistry. Sulfonyl fluorides are incredibly stable to reduction and mild hydrolysis, yet exhibit excellent electrophilic reactivity toward O- and N-nucleophiles under specific catalytic activation 1.

  • The C2 Position of the Pyridine Ring: The pyridine nitrogen and the strongly electron-withdrawing 3-sulfonyl fluoride group synergistically deplete electron density from the C2 carbon. Coupled with the ethoxy leaving group, this makes C2 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

ReactionPathways EPSF 2-Ethoxypyridine-3-sulfonyl fluoride (EPSF) SuFEx SuFEx Product (S-F Substitution) EPSF->SuFEx Phenols + DBU (Soft Nu⁻) SNAr SNAr Side Product (C2 Ethoxy Displacement) EPSF->SNAr Aliphatic Amines (Hard Nu⁻) Hydrolysis Hydrolysis (Sulfonic Acid) EPSF->Hydrolysis Aqueous NaOH (OH⁻ Attack) Pyridone O-Dealkylation (2-Pyridone Formation) EPSF->Pyridone Acidic/F⁻ Accumulation (Ether Cleavage) Nucleophile Nucleophile (Nu⁻) Nucleophile->EPSF Attacks

Fig 1. Divergent reaction pathways of EPSF based on nucleophile hardness and reaction conditions.

Troubleshooting Guides & FAQs

Issue 1: SNAr Displacement of the Ethoxy Group

Q: When reacting EPSF with primary aliphatic amines, my LC-MS shows displacement of the ethoxy group (-OEt) rather than sulfonamide formation. Why is this happening and how do I fix it?

  • Causality: Aliphatic amines are "hard" and highly reactive nucleophiles. Kinetically, they prefer to attack the highly electron-deficient C2 carbon of the pyridine ring (SNAr) rather than the sterically hindered, "softer" S(VI) center.

  • Solution: To favor SuFEx over SNAr, you must attenuate the nucleophilicity of the amine or alter the reaction environment.

    • Tactic A: Convert the amine to a silyl amine (e.g., using HMDS). The stability of the fluoride ion during substitution plays a crucial role; R3Si+ stabilizes the departing fluoride ion, driving the reaction exclusively toward sulfonation 2.

    • Tactic B: Run the reaction strictly at 0°C with a non-nucleophilic base (e.g., DIEA) to kinetically suppress the higher-activation-energy SNAr pathway.

Issue 2: Hydrolysis to Sulfonic Acid

Q: I am attempting an aqueous SuFEx coupling with a peptide, but I am observing massive conversion to the sulfonic acid [M-18]. Aren't sulfonyl fluorides supposed to be stable in water?

  • Causality: While S-F bonds generally resist hydrolysis, strongly basic aqueous conditions (e.g., NaOH, high pH buffers) generate high concentrations of hydroxide ions. Hydroxide is a small, hard nucleophile that will attack the S(VI) center, leading to rapid hydrolysis of the sulfonyl fluoride 3.

  • Solution: Shift to mildly basic aqueous buffers (pH 7.5–8.0) or utilize "on-water" conditions without strong bases. For peptide cyclizations or modifications, selective activation under mildly basic conditions favors the intramolecular reaction of the nucleophile while suppressing undesired hydrolysis 3.

Issue 3: O-Dealkylation (Pyridone Formation)

Q: During prolonged heating with phenols and DBU, my product mass is 28 Da lower than expected. What is this side product?

  • Causality: A loss of 28 Da corresponds to the loss of an ethylene unit (O-dealkylation), converting the 2-ethoxypyridine into a 2-pyridone. This occurs because the fluoride ion (F⁻) released during the SuFEx reaction can act as a potent nucleophile/base in aprotic solvents, attacking the ethyl group.

  • Solution: Implement a fluoride sink. Adding calcium salts or using biphasic conditions allows the generated fluoride to be sequestered, preventing ether cleavage. Alternatively, avoid prolonged heating; SuFEx with phenols catalyzed by DBU should be complete within hours at room temperature 4.

Quantitative Data: Reaction Profiling

Summarizing the nucleophile compatibility and expected pathways allows for predictive experimental design.

Nucleophile ClassPreferred Catalyst/BasePrimary PathwayMajor Side Reaction RiskMitigation Strategy
Phenols DBU or BEMP (10-20 mol%)SuFEx (S-O bond)O-Dealkylation (-28 Da)Limit reaction time; use RT.
Aliphatic Amines DIEA (1.5 eq)SNAr (C2 attack)SuFEx (minor)Use silylated amines; drop temp to 0°C.
Anilines None ("On-Water")SuFEx (S-N bond)Unreacted starting materialUtilize biphasic on-water acceleration.
Aqueous Hydroxide NaOH / High pHHydrolysis SNAr (2-hydroxypyridine)Use mild buffers (pH < 8.0).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include In-Process Controls (IPC) to validate the mechanistic pathway before proceeding to workup.

Protocol A: Chemoselective SuFEx of EPSF with Phenols

This protocol utilizes DBU to selectively activate the phenol, directing attack to the S(VI) center while avoiding SNAr.

  • Preparation: In an oven-dried flask under N₂, dissolve EPSF (1.0 equiv, 0.5 M) and the target phenol (1.1 equiv) in anhydrous Acetonitrile (MeCN).

  • Catalysis: Cool the mixture to 0°C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise.

    • Causality Note: DBU deprotonates the phenol to a phenolate, which is a soft nucleophile perfectly matched for the S(VI) center 4.

  • Propagation: Remove the ice bath and stir at 20–25°C for 2 hours. Do not exceed 25°C to prevent F⁻ mediated O-dealkylation.

  • IPC Validation (Crucial): Pull a 5 µL aliquot for LC-MS.

    • Pass Criteria: Presence of desired mass [M+H].

    • Fail Criteria: Presence of [M-28] indicates ether cleavage. If observed, quench immediately.

  • Quench & Workup: Dilute with EtOAc and wash twice with saturated aqueous NaHCO₃, followed by brine. This removes the DBU and sequesters the free fluoride ions. Dry over Na₂SO₄ and concentrate.

Workflow Step1 1. Reagent Preparation Dissolve EPSF & Phenol in anhydrous MeCN Step2 2. Catalyst Addition Add 20 mol% DBU dropwise at 0°C Step1->Step2 Step3 3. Kinetic Control Maintain 0-25°C to suppress C2-attack (SNAr) Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS: Check for [M-18] (Hydrolysis) or -OEt loss Step3->Step4 Step5 5. Quench & Isolation Aqueous wash to remove F⁻ salts and DBU Step4->Step5

Fig 2. Self-validating experimental workflow for chemoselective SuFEx coupling with EPSF.

Protocol B: Silyl-Mediated Amine Coupling

To prevent SNAr at the C2 position by hard aliphatic amines.

  • Silylation: Pre-treat the aliphatic amine (1.0 equiv) with Hexamethyldisilazane (HMDS) (2.0 equiv) and a catalytic amount of TMSCl. Reflux for 2 hours, then concentrate in vacuo to yield the N-TMS amine.

  • Coupling: Dissolve EPSF (1.0 equiv) in anhydrous THF. Add the N-TMS amine (1.2 equiv).

  • Reaction: Stir at room temperature for 12 hours. The formation of the highly stable TMS-F bond provides the thermodynamic driving force specifically for S-F exchange, bypassing the SNAr pathway 2.

  • Workup: Quench with 1N HCl (briefly) to remove residual silyl groups, neutralize, and extract with DCM.

References

  • Source: rhhz.
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Chemoselective sulfonyl fluoride exchange (SuFEx)
  • Sulfur fluoride exchange Source: PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: Optimizing Yield and Purity of 2-Ethoxypyridine-3-sulfonyl Fluoride

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this knowledge base to address the specific mechanistic challenges associated with synthesizing and purifying 2-ethoxypyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this knowledge base to address the specific mechanistic challenges associated with synthesizing and purifying 2-ethoxypyridine-3-sulfonyl fluoride. This compound is a highly valuable building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, but its unique electronic properties require precise experimental control.

Knowledge Base Article 1: Mechanistic Insights & Standard Operating Procedure (SOP)

The Causality of Yield Loss

The 2-ethoxy group strongly donates electron density to the pyridine ring via resonance, yet the sulfonyl chloride group at the 3-position remains a highly activated electrophile. This dichotomy makes the intermediate 2-ethoxypyridine-3-sulfonyl chloride exceptionally prone to hydrolysis. Traditional fluorination using Potassium Fluoride (KF) in biphasic systems often fails because the localized basicity of fluoride ions in water accelerates hydroxide-mediated attack, converting your starting material into the unreactive sulfonic acid.

To circumvent this, our protocol utilizes Potassium Bifluoride (KHF₂). KHF₂ acts as a self-buffering system, maintaining a mildly acidic interfacial pH (~4) that completely suppresses hydroxide attack while providing ample nucleophilic fluoride for the F-Cl exchange (1).

Self-Validating Experimental Protocol: Biphasic Fluorination

Objective: Convert 2-ethoxypyridine-3-sulfonyl chloride to the corresponding sulfonyl fluoride with >95% yield and >99% purity.

  • Substrate Dissolution: Dissolve 10.0 mmol of 2-ethoxypyridine-3-sulfonyl chloride in 15 mL of HPLC-grade Acetonitrile (MeCN).

    • Self-Validation Check: Ensure the solution is completely clear. Turbidity indicates pre-existing hydrolysis to the sulfonic acid in your starting material.

  • Fluoride Addition: In a separate flask, dissolve 20.0 mmol (2.0 equiv) of Potassium Bifluoride (KHF₂) in 15 mL of deionized water. Slowly add this aqueous solution to the MeCN solution.

  • Biphasic Agitation: Stir the biphasic mixture vigorously (>800 rpm) at 20°C for 3 hours.

    • Causality: The F-Cl exchange occurs strictly at the organic-aqueous interface. High shear mixing is mandatory to maximize interfacial surface area and ensure efficient mass transfer.

  • Reaction Monitoring: Sample the organic layer and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the sulfonyl chloride mass (m/z 222 for ³⁵Cl) is fully replaced by the sulfonyl fluoride mass (m/z 206).

  • Quenching & Extraction: Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc.

  • Washing & Drying: Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Causality: Pre-treat the silica with 1% Et₃N. The basic pyridine nitrogen interacts with acidic silanol groups; neutralizing the silica prevents streaking and co-elution of impurities.

Workflow Start 2-Ethoxypyridine-3-sulfonyl chloride (Starting Material) Reagents Add KHF2 (2.0 equiv) MeCN:H2O (1:1 v/v) Start->Reagents Reaction Vigorous Stirring 20°C, 2-4 hours Reagents->Reaction Monitor Monitor via LCMS Check for Sulfonic Acid Reaction->Monitor Workup Phase Separation Extract with EtOAc Monitor->Workup Purify Flash Chromatography (EtOAc/Hexanes) Workup->Purify Product 2-Ethoxypyridine-3-sulfonyl fluoride (>95% Yield, >99% Purity) Purify->Product

Experimental workflow for synthesizing 2-Ethoxypyridine-3-sulfonyl fluoride.

Knowledge Base Article 2: Quantitative Optimization Data

To assist in your experimental design, below is a comparative analysis of different fluorinating reagents and their impact on the yield and purity of 2-ethoxypyridine-3-sulfonyl fluoride.

Table 1: Effect of Reagent Selection on Yield and Purity

PrecursorFluorinating ReagentSolvent SystemMajor Side-Product (Hydrolysis)Isolated Yield (%)Purity (LC-MS)
Sulfonyl ChlorideKF (3.0 eq)MeCN / H₂O38% (Sulfonic Acid)55%91%
Sulfonyl ChlorideKHF₂ (2.0 eq) MeCN / H₂O <2% (Sulfonic Acid) 96% >99%
Sulfonic AcidThionyl FluorideToluene8% (Sulfonic Anhydride)89%95%
Sulfonic AcidXtalFluor-EMeCN15% (Unreacted Acid)81%94%

Knowledge Base Article 3: Troubleshooting & FAQs

Q1: My yield is consistently below 50%, and the aqueous layer is highly acidic. What is happening? A1: You are experiencing rapid hydrolysis of your starting material. While the 2-ethoxy group donates electron density to the pyridine ring, the sulfonyl chloride remains highly susceptible to nucleophilic attack by water. If you are using standard Potassium Fluoride (KF), the localized high pH at the biphasic interface accelerates hydroxide-mediated hydrolysis. Solution: Switch to Potassium Bifluoride (KHF₂). KHF₂ acts as a self-buffering system, maintaining an interfacial pH of ~4, which completely suppresses the hydroxide attack while providing nucleophilic fluoride for the SuFEx exchange (2).

Q2: The reaction stalls at 70% conversion, even with excess KHF₂. Adding more reagent doesn't help. Why? A2: This is a mass transfer limitation, not a stoichiometric failure. The F-Cl exchange in the MeCN/H₂O system occurs exclusively at the solvent interface. Solution: Increase your stirring speed to >800 rpm to create a micro-emulsion. Alternatively, add 5 mol% of a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) to shuttle the bifluoride ion into the organic phase. Self-Validation: If the reaction mixture separates into two distinct clear layers within 5 seconds of stopping the stirrer, your agitation is insufficient.

Q3: I am starting from 2-ethoxypyridine-3-sulfonic acid instead of the chloride. Can I bypass the sulfonyl chloride intermediate? A3: Yes. Recent methodologies allow for the direct conversion of sulfonic acids to sulfonyl fluorides using reagents like XtalFluor-E or Thionyl Fluoride (SOF₂). However, pyridine-based sulfonic acids can form sulfonic anhydrides as a side product when using these reagents. To mitigate this, ensure rigorous anhydrous conditions and add a catalytic amount of BF₃·OEt₂ to increase the electrophilicity of the sulfur(IV) reagent (3).

Q4: During silica gel chromatography, my product streaks and co-elutes with impurities. How do I improve purity? A4: Sulfonyl fluorides are generally highly stable to silica gel chromatography, unlike sulfonyl chlorides. However, the basic nitrogen of the 2-ethoxypyridine moiety interacts strongly with the acidic silanol groups on the silica gel, causing tailing/streaking. Solution: Deactivate the silica gel by pre-flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. The sulfonyl fluoride is perfectly stable to brief exposure to tertiary amines (4).

Troubleshooting Issue Issue: Low Yield (<50%) Check1 Is starting material consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Hydrolysis Hydrolysis Suspected (Check aqueous layer pH) Yes1->Hydrolysis Biphasic Poor Mass Transfer (Check stirring rate) No1->Biphasic Fix1 Switch KF to KHF2 Lower pH to ~4 Hydrolysis->Fix1 Fix2 Increase stirring to >800 rpm or add phase transfer catalyst Biphasic->Fix2

Troubleshooting logic tree for addressing low yield during fluorination.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: RHHZ URL
  • Sulfur fluoride exchange Source: PMC - NIH URL
  • Facile synthesis of sulfonyl fluorides from sulfonic acids Source: BALL LAB URL
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: Journal of the American Chemical Society URL

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-Ethoxypyridine-3-sulfonyl fluoride

Welcome to the Technical Support Center for heteroaryl sulfonyl fluoride purification. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heteroaryl sulfonyl fluoride purification. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in successfully isolating 2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3)[1].

This compound is a critical building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and advanced deoxyfluorination methodologies. Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess unique thermodynamic stability that fundamentally alters how we approach their purification[2]. This guide will walk you through the causality of the purification steps, self-validating protocols, and advanced troubleshooting.

Mechanistic Causality: The S(VI)-F Bond Advantage

Before executing a purification protocol, it is vital to understand why specific techniques are chosen. The purification of 2-Ethoxypyridine-3-sulfonyl fluoride is dictated by the unique properties of the S(VI)-F bond:

  • Hydrolytic and Thermodynamic Stability: Unlike sulfonyl chlorides, which rapidly hydrolyze on silica gel or in the presence of atmospheric moisture, sulfonyl fluorides are highly stable to thermolysis and nucleophilic substitution (unless activated by a specific catalyst or strong Brønsted base)[2][3]. This allows for the use of standard normal-phase silica gel chromatography without the risk of product degradation[4].

  • Resistance to Reduction: The cleavage of the sulfonyl fluoride bond is heterolytic, making it highly resistant to reductive conditions[2]. This permits aggressive aqueous washing steps to remove polar impurities without destroying the product.

  • Chemoselectivity: In the presence of unreacted amines or alcohols from the crude mixture, the S-F bond remains inert during workup, preventing unwanted polymerization or side reactions prior to isolation[3].

Visual Purification Workflow

The following diagram illustrates the logical progression of the purification workflow, highlighting the phase transitions and isolation steps.

PurificationWorkflow N1 1. Crude Reaction Mixture (SuFEx / Fluorination) N2 2. Aqueous Quench (Sat. NH4Cl / Brine) N1->N2 Neutralize base & salts N3 3. Liquid-Liquid Extraction (EtOAc / Aqueous) N2->N3 Phase separation N4 4. Organic Phase Drying (Anhydrous Na2SO4) N3->N4 Remove residual water N5 5. Silica Gel Chromatography (Hexanes/EtOAc Gradient) N4->N5 Concentrate & Load N6 6. Pure 2-Ethoxypyridine- 3-sulfonyl fluoride N5->N6 Isolate target fractions

Workflow for the isolation and purification of 2-Ethoxypyridine-3-sulfonyl fluoride.

Self-Validating Purification Protocol

This step-by-step methodology is designed as a self-validating system. Each step includes an in-process check to ensure the integrity of the workflow before proceeding.

Step 1: Aqueous Quench and Phase Separation
  • Procedure: Transfer the crude reaction mixture to a separatory funnel. Quench the reaction by adding an equal volume of saturated aqueous ammonium chloride ( NH4​Cl ).

  • Causality: If a strong Brønsted base (e.g., DBU or MTBD) was used during synthesis, the NH4​Cl neutralizes the base, driving the water-soluble salts into the aqueous layer[4].

  • Validation Check: Check the pH of the aqueous layer. It should be mildly acidic to neutral (pH 6-7). If it remains highly basic, perform a second NH4​Cl wash.

Step 2: Liquid-Liquid Extraction
  • Procedure: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Combine the organic layers and wash once with brine[4].

  • Causality: 2-Ethoxypyridine-3-sulfonyl fluoride is highly lipophilic and will partition almost entirely into the organic phase. The brine wash removes bulk water from the organic layer, reducing the burden on the drying agent.

  • Validation Check: Spot the aqueous layer on a TLC plate alongside the organic layer. Visualize under UV light (254 nm). The aqueous layer should show no UV-active spots corresponding to the product.

Step 3: Drying and Concentration
  • Procedure: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the suspension and remove the solvent under reduced pressure (rotary evaporation) at 30–35 °C[4].

  • Causality: Removing trace water prevents the silica gel from deactivating during the subsequent chromatography step, ensuring sharp elution bands.

  • Validation Check: The resulting crude material should be a viscous oil or a semi-solid. Take a crude NMR or LC-MS aliquot here to confirm the presence of the molecular ion (m/z ~205.2).

Step 4: Flash Column Chromatography
  • Procedure: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes and Ethyl Acetate (typically starting at 100:0 and ramping to 85:15)[4].

  • Causality: The ethoxy and pyridine moieties provide distinct polarity, allowing it to separate cleanly from non-polar fluorinating byproducts and highly polar baseline impurities.

  • Validation Check: Pool fractions based on TLC analysis. The product will appear as a distinct, strongly UV-active spot. Evaporate the pooled fractions to yield the pure white solid or crystalline product[4].

Quantitative Data & Chromatographic Parameters

To assist in your gradient planning, the following table summarizes the expected chromatographic behavior and physical properties of 2-Ethoxypyridine-3-sulfonyl fluoride during purification.

ParameterExpected Value / ConditionCausality / Note
Molecular Weight 205.21 g/mol Confirm via LC-MS (ESI+) prior to pooling fractions.
Optimal Stationary Phase Standard Silica Gel (40-63 µm)S-F bond is stable; reverse-phase is unnecessary[2].
Optimal Mobile Phase Hexanes : Ethyl AcetateGradient elution (0% to 15% EtOAc) provides baseline resolution[4].
Expected Rf​ Value ~0.35 - 0.45In 80:20 Hexanes:EtOAc. Visualize via UV 254 nm.
Typical Recovery Yield > 85% (Post-column)Minimal loss due to the lack of on-column hydrolysis[3].
Storage Conditions Room Temperature, dryDoes not require refrigeration; highly stable.

Troubleshooting & FAQs

Q: My product is co-eluting with a highly polar impurity at the baseline. What is happening? A: If you are observing a massive polar spot at the baseline, you likely have unreacted sulfonic acid or a hydrolyzed byproduct (though S-F hydrolysis is rare without a catalyst). Ensure your aqueous quench step (Step 1) was thoroughly executed. Sulfonic acids will partition into the aqueous layer if the pH is slightly basic, but if the pH dropped too low, they might carry over. Wash the organic layer with a mild NaHCO3​ solution to deprotonate and remove residual sulfonic acids.

Q: I am scaling up the reaction. Is there a risk of thermal decomposition during rotary evaporation? A: No. One of the primary advantages of heteroaryl sulfonyl fluorides (similar to PyFluor) is their outstanding thermal stability. Unlike DAST or other fluorinating agents that can detonate or decompose at elevated temperatures, sulfonyl fluorides do not undergo thermal decomposition under standard concentration parameters (30–50 °C)[5].

Q: Can I skip the column chromatography and purify via recrystallization? A: Yes, depending on the purity of the crude extract. Because sulfonyl fluorides often form highly crystalline solids, if your crude LC-MS shows >85% purity after the liquid-liquid extraction, you can attempt recrystallization from a mixture of hot hexanes and a few drops of ethyl acetate. Allow it to cool slowly to room temperature to induce crystallization.

Q: During TLC, I don't see my product under UV light. How else can I visualize it? A: 2-Ethoxypyridine-3-sulfonyl fluoride contains a pyridine ring and should be strongly UV-active at 254 nm. If you do not see it, the concentration on the TLC plate may be too low, or the synthesis failed. As a secondary visualization method, you can use a Potassium Permanganate ( KMnO4​ ) stain or an Iodine chamber, which will interact with the heteroaromatic ring and the ethoxy ether oxygen.

Q: Is it necessary to exclude air and moisture during the purification process? A: No. The SuFEx-capable S(VI)-F bond is highly resistant to atmospheric moisture and oxygen[2]. You can perform the extraction, chromatography, and fraction collection on an open benchtop without the need for Schlenk techniques or inert gas blanketing[5].

References

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137, 9571−9574. Retrieved from[Link]

  • Organic Chemistry Portal. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]

  • Chemsrc. 2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3). Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the covalent binding of 2-Ethoxypyridine-3-sulfonyl fluoride to a target protein"

Title: Validating the Covalent Binding of 2-Ethoxypyridine-3-Sulfonyl Fluoride: A Comparative Guide Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the historical reliance on acrylamides to tar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Covalent Binding of 2-Ethoxypyridine-3-Sulfonyl Fluoride: A Comparative Guide

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the historical reliance on acrylamides to target highly nucleophilic cysteine residues has inherently limited the druggable proteome[1]. Because cysteines are rare in many protein binding pockets, researchers are increasingly turning to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[2]. As a Senior Application Scientist, I frequently guide drug development teams in transitioning to sulfonyl fluorides—privileged warheads capable of modifying context-specific tyrosine, lysine, serine, or histidine residues[3][4].

This guide objectively compares the performance of 2-Ethoxypyridine-3-sulfonyl fluoride against traditional warheads and provides a self-validating experimental blueprint to confirm its covalent engagement with target proteins.

Comparative Analysis: Warhead Performance

To understand why 2-Ethoxypyridine-3-sulfonyl fluoride is a superior choice for non-cysteine targeting, we must compare its reactivity profile against industry standards. Sulfonyl fluorides act as "sleeping beauties"—they remain chemically inert in aqueous environments until they bind to a specific protein pocket where precise electrostatic and geometric setups catalyze the S-F bond cleavage[5].

Feature2-Ethoxypyridine-3-sulfonyl fluoride (SuFEx)Acrylamides (Michael Acceptors)Aryl Fluorosulfates (SuFEx)
Primary Target Residues Tyr, Lys, Ser, His[4]Cys[1]Tyr, Lys (Reduced reactivity)
Intrinsic Reactivity Low (Proximity-driven)Moderate to HighVery Low
Aqueous Stability High (Resistant to hydrolysis)Moderate (Prone to glutathione scavenging)Very High
Dependency on 3D Pocket Absolute (Fails to react if protein is denatured)[5]Partial (Can react with exposed surface cysteines)Absolute
Validation Complexity High (Requires denatured controls to prove specificity)ModerateHigh

Mechanistic Causality & The Self-Validating Workflow

A robust validation protocol cannot simply show that a mass shift occurred; it must prove why it occurred. The workflow below is designed as a self-validating system. By testing the compound against both native and denatured protein, we establish causality: if the denatured protein fails to react, we prove that the covalent modification is not an artifact of a "hot" electrophile, but rather a proximity-driven SuFEx event requiring a perfectly folded 3D microenvironment[5].

SuFEx_Validation cluster_0 Phase 1: Stoichiometry & Specificity cluster_1 Phase 2: Site ID & Function N1 Native Protein + 2-Ethoxypyridine-3-sulfonyl fluoride N3 Intact LC-MS (1:1 Covalent Adduct) N1->N3 Folded Pocket Catalysis N2 Denatured Protein + Compound (Control) N4 Intact LC-MS (No Adduct Formed) N2->N4 Lacks 3D Microenvironment N5 Bottom-Up LC-MS/MS (Peptide Mapping) N3->N5 Tryptic Digest N6 Identify Modified Residue (Tyr, Lys, or His) N5->N6 N7 Biochemical Assay (Target Engagement) N6->N7 Orthogonal Validation

Workflow for validating SuFEx-mediated covalent binding and target engagement.

Step-by-Step Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry (LC-MS)

Objective: Confirm 1:1 binding stoichiometry and validate that the reaction is driven by the native protein conformation. Causality Rationale: Sulfonyl fluorides are highly resistant to non-specific nucleophilic attack. Observing a mass shift exclusively in the native state confirms the warhead was activated by the target's specific catalytic environment[5].

  • Buffer Preparation: Prepare a nucleophile-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid Tris or primary amine-containing buffers, as they can competitively react with the warhead.

  • Sample Setup:

    • Test Sample: Dilute the native target protein to 10 µM in the assay buffer.

    • Denatured Control: Dilute the target protein to 10 µM in assay buffer containing 6M Urea, or boil the sample for 5 minutes at 95°C prior to compound addition.

  • Compound Incubation: Add 2-Ethoxypyridine-3-sulfonyl fluoride to a final concentration of 50 µM (5-fold molar excess) to both samples. Incubate at room temperature for 2 to 4 hours.

  • LC-MS Analysis: Inject samples onto a high-resolution LC-MS system (e.g., Q-TOF) equipped with a C4 intact protein column.

  • Data Deconvolution: Use intact mass deconvolution software. Look for a mass shift corresponding to the addition of the 2-ethoxypyridin-3-ylsulfonyl adduct (accounting for the loss of HF, approximately +184 Da). The denatured control must show only the unmodified protein mass.

Protocol 2: Bottom-Up Peptide Mapping (LC-MS/MS)

Objective: Identify the exact amino acid residue modified by the compound. Causality Rationale: Confirming the exact site of modification (e.g., a specific Tyr or Lys in the binding pocket) proves that the compound is a targeted covalent inhibitor, rather than a promiscuous binder[4].

  • Denaturation & Reduction: Take 50 µg of the covalently modified native protein from Protocol 1. Add Urea to a final concentration of 8M. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C).

  • Alkylation: Alkylate free cysteines with 20 mM Iodoacetamide (IAA) for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the Urea concentration to <1M using 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Quenching & Desalting: Quench the digestion with 1% Formic Acid. Desalt the peptides using C18 spin columns or ZipTips.

  • LC-MS/MS Analysis: Analyze via nanoLC-MS/MS. During database searching, set a variable modification for the 2-ethoxypyridin-3-ylsulfonyl adduct on Tyrosine, Lysine, Serine, and Histidine residues[3].

Protocol 3: Time-Dependent Biochemical Assay

Objective: Prove that the covalent modification functionally neutralizes the target protein. Causality Rationale: A compound may bind covalently to a surface residue without affecting protein function. Demonstrating time-dependent inhibition (a shift in IC50 over pre-incubation time) is the definitive hallmark of a functional covalent inhibitor.

  • Pre-incubation: Incubate the target protein (at a concentration appropriate for your functional assay, e.g., 1-5 nM) with varying concentrations of 2-Ethoxypyridine-3-sulfonyl fluoride (0.1 µM to 100 µM) for multiple time points (e.g., 0, 30, 60, and 120 minutes).

  • Substrate Addition: Rapidly add the functional probe (e.g., a fluorogenic substrate or a fluorescently labeled reversible competitor).

  • Measurement: Monitor the reaction continuously using a microplate reader.

  • Kinetic Analysis: Calculate the kinact​/KI​ ratio. A true covalent inhibitor will show an IC50 that decreases as pre-incubation time increases, confirming irreversible functional occlusion of the binding site.

References

  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development - ResearchGate [Link]

  • Click Chemistry in Proteomic Investigations - NIH / PMC [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PNAS[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - RSC Publishing [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Ethoxypyridine-3-sulfonyl Fluoride Protein Adducts

This guide provides an in-depth comparison of mass spectrometry-based strategies for the identification and characterization of protein adducts formed by 2-Ethoxypyridine-3-sulfonyl fluoride. As covalent inhibitors conti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based strategies for the identification and characterization of protein adducts formed by 2-Ethoxypyridine-3-sulfonyl fluoride. As covalent inhibitors continue to be a focal point in drug discovery, robust analytical methodologies are paramount for elucidating their mechanism of action and ensuring selectivity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of competing analytical approaches, supported by experimental protocols and data interpretation strategies.

The Rise of Covalent Therapeutics and the Role of Sulfonyl Fluorides

Covalent drugs have seen a resurgence in recent years, with several gaining clinical approval.[1] Their mechanism involves the formation of a stable covalent bond with a target protein, leading to irreversible inhibition.[1] Among the various reactive groups, or "warheads," used in covalent inhibitor design, sulfonyl fluorides have emerged as a versatile class.[3][4] They are known to react with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, expanding the scope of protein targets beyond those accessible by traditional cysteine-reactive warheads.[4][5][6][7] The reactivity of sulfonyl fluorides can be tuned, offering a balance of stability and protein modification potential.[8]

Understanding the precise site of modification and the stoichiometry of adduct formation is critical for rational drug design and for assessing off-target effects. Mass spectrometry is the preeminent analytical technique for this purpose, providing unparalleled sensitivity and specificity in identifying and characterizing protein-drug conjugates.[9][10]

Strategic Approaches to Adduct Analysis: A Comparative Overview

The two primary mass spectrometry-based strategies for analyzing protein adducts are "bottom-up" and "top-down" proteomics.[9][10][11][12] Each approach offers distinct advantages and disadvantages, and the optimal choice depends on the specific research question and the nature of the protein target.

Bottom-Up vs. Top-Down Proteomics
FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Proteins are enzymatically digested into peptides prior to MS analysis.[10][11]Intact proteins are introduced directly into the mass spectrometer for analysis.[12][13][14]
Primary Information Identification of modified peptides and localization of the modification to a specific amino acid.[9]Intact mass of the protein-adduct complex, revealing stoichiometry of modification.[9][15]
Strengths High sensitivity, excellent for precise localization of the modification site, compatible with a wide range of MS instruments.[11]Provides a holistic view of the proteoform, preserving information about co-occurring modifications.[13][14][16]
Limitations Information about combinatorial post-translational modifications (PTMs) is lost, potential for incomplete sequence coverage.[17]Technically challenging for large proteins, requires high-resolution mass spectrometers, less sensitive for identifying the exact modification site.[17]
Ideal Application Precisely mapping the amino acid residue(s) modified by 2-Ethoxypyridine-3-sulfonyl fluoride.Determining the number of 2-Ethoxypyridine-3-sulfonyl fluoride molecules bound to the target protein.

Experimental Workflows and Protocols

A well-designed experimental workflow is crucial for the successful analysis of protein adducts. The following diagram illustrates a general workflow applicable to both bottom-up and top-down approaches.

Mass Spectrometry Workflow for Protein Adduct Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Incubation Incubate Protein with 2-Ethoxypyridine-3-sulfonyl fluoride Quenching Quench Reaction Incubation->Quenching Purification Purification of Protein-Adduct Complex Quenching->Purification BottomUp Bottom-Up Approach Purification->BottomUp TopDown Top-Down Approach Purification->TopDown Digestion Proteolytic Digestion BottomUp->Digestion LCMS_intact LC-MS of Intact Protein TopDown->LCMS_intact LCMS_peptides LC-MS/MS of Peptides Digestion->LCMS_peptides PeptideID Peptide Identification and Modification Site Localization LCMS_peptides->PeptideID IntactMass Deconvolution of Intact Mass Spectrum LCMS_intact->IntactMass Interpretation Data Interpretation PeptideID->Interpretation IntactMass->Interpretation

Caption: Overall workflow for the analysis of protein adducts.

Detailed Protocol: Bottom-Up Proteomics

This protocol is a standard procedure for identifying the specific site of modification.

  • Protein-Adduct Formation: Incubate the target protein with an excess of 2-Ethoxypyridine-3-sulfonyl fluoride in an MS-compatible buffer (e.g., ammonium bicarbonate). The reaction time and temperature should be optimized based on the reactivity of the compound.

  • Denaturation, Reduction, and Alkylation: Denature the protein using 8M urea to unfold it and make it accessible to proteolytic enzymes. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM) to prevent them from reforming.[9]

  • Proteolytic Digestion: Dilute the urea concentration to less than 1M and digest the protein with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.[18]

  • Peptide Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Separate the peptides using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[11]

Detailed Protocol: Top-Down Proteomics

This protocol is designed to determine the stoichiometry of the protein-adduct complex.

  • Protein-Adduct Formation: Follow the same procedure as in the bottom-up protocol.

  • Sample Cleanup: Remove excess, unbound 2-Ethoxypyridine-3-sulfonyl fluoride using a desalting column or buffer exchange spin column. This step is critical to prevent non-covalent binding from interfering with the analysis.[9]

  • LC-MS Analysis: Separate the intact protein-adduct complex from the unmodified protein using reverse-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer.[13][16]

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the intact mass of the protein and the protein-adduct complex.[9][15]

Data Acquisition Strategies: DDA vs. DIA

The choice between data-dependent acquisition (DDA) and data-independent acquisition (DIA) can significantly impact the outcome of a bottom-up proteomics experiment.[2][19]

DDA vs DIA Decision Start Start: Need to identify modified peptides Question Is the primary goal discovery of low-abundance modified peptides? Start->Question DDA DDA (Data-Dependent Acquisition) Question->DDA No DIA DIA (Data-Independent Acquisition) Question->DIA Yes DDA_desc Selects most abundant precursor ions for fragmentation. Good for identifying high-abundance adducts. DDA->DDA_desc DIA_desc Fragments all precursor ions within a specified mass range. Better for comprehensive and reproducible detection of low-abundance species. DIA->DIA_desc

Caption: Decision tree for choosing between DDA and DIA.

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)
Principle The mass spectrometer selects the most abundant precursor ions from an MS1 scan for fragmentation and MS2 analysis.[2][20]The mass spectrometer systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows.[19][21]
Strengths Generates high-quality MS/MS spectra for abundant peptides, simpler data analysis workflows.[20]More comprehensive and reproducible, better for detecting low-abundance peptides, provides more consistent quantification.[19][21]
Limitations Stochastic selection of precursors can lead to missing values for low-abundance peptides across runs, biased towards more abundant species.[11][20]Generates more complex MS/MS spectra requiring more sophisticated data analysis software, may require a spectral library for identification.[22]
Recommended for Initial discovery of high-occupancy modification sites.Comprehensive and quantitative profiling of all potential modification sites, especially for low-abundance adducts.

Expected Outcomes and Data Interpretation

The successful mass spectrometry analysis of 2-Ethoxypyridine-3-sulfonyl fluoride protein adducts will yield specific data that can be interpreted to understand the covalent modification.

Reaction Mechanism and Mass Shift

Sulfonyl fluorides typically react with nucleophilic amino acid side chains through a nucleophilic substitution reaction, displacing the fluoride ion.[3] The primary targets are expected to be serine, threonine, tyrosine, lysine, and histidine residues.[6][7]

Sulfonyl Fluoride Reaction cluster_reaction Reaction of 2-Ethoxypyridine-3-sulfonyl fluoride with a Nucleophilic Amino Acid 2-Ethoxypyridine-3-sulfonyl_fluoride 2-Ethoxypyridine-3-sulfonyl fluoride Covalent_Adduct Covalent Adduct (Protein-Nu-SO2-...) 2-Ethoxypyridine-3-sulfonyl_fluoride->Covalent_Adduct + Protein_Nucleophile Protein-Nu-H (e.g., Tyr-OH, Lys-NH2) Protein_Nucleophile->Covalent_Adduct + HF H-F

Caption: Reaction of sulfonyl fluoride with a protein nucleophile.

The expected mass shift upon modification can be calculated from the molecular formula of 2-Ethoxypyridine-3-sulfonyl fluoride (C7H8FNO3S). The mass of the modifying group will be the mass of the molecule minus the mass of fluorine. This mass shift will be observed in both intact mass analysis and in the modified peptides in a bottom-up experiment.

Interpreting the Data
  • Top-Down Analysis: The deconvoluted mass spectrum will show a peak for the unmodified protein and one or more additional peaks at higher masses, corresponding to the protein with one, two, or more molecules of 2-Ethoxypyridine-3-sulfonyl fluoride attached. The mass difference between these peaks should correspond to the calculated mass of the modifying group.

  • Bottom-Up Analysis: Database search algorithms will identify peptides that have a mass modification corresponding to the addition of the 2-Ethoxypyridine-3-sulfonyl group. The MS/MS spectrum of the modified peptide will contain fragment ions that allow for the precise localization of the modification to a specific amino acid residue.[9]

Conclusion

The mass spectrometric analysis of 2-Ethoxypyridine-3-sulfonyl fluoride protein adducts is a critical step in the development of covalent inhibitors. By carefully selecting between bottom-up and top-down proteomics approaches, and by choosing the appropriate data acquisition strategy (DDA or DIA), researchers can gain a comprehensive understanding of the binding event. The protocols and comparative data presented in this guide provide a framework for designing and executing robust experiments to characterize these important protein-drug conjugates.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - MDPI. (2019, April 23). Available from: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.). Available from: [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed. (2018, October 19). Available from: [Link]

  • Bottom-up Proteomics Analysis for Adduction of the Broad Spectrum Herbicide Atrazine to Mammalian Histone Proteins. (n.d.). Available from: [Link]

  • Bottom-up MS analysis of covalent protein–drug adducts. (A) Detection... - ResearchGate. (n.d.). Available from: [Link]

  • Top-down proteomics | Springer Nature Experiments. (n.d.). Available from: [Link]

  • Quantitative proteomics and applications in covalent ligand discovery - Frontiers. (n.d.). Available from: [Link]

  • Top-down proteomics - PMC - NIH. (n.d.). Available from: [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23). Available from: [Link]

  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed. (2022, February 16). Available from: [Link]

  • Schematic overview of MS-based methodologies for detection of covalent... - ResearchGate. (n.d.). Available from: [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry - Chinese Chemical Society. (2023, January 4). Available from: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24). Available from: [Link]

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  • Top-down proteomics - Wikipedia. (n.d.). Available from: [Link]

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  • DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics - MetwareBio. (n.d.). Available from: [Link]

  • Data Dependent-Independent Acquisition (DDIA) Proteomics - PubMed. (2020, August 7). Available from: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (n.d.). Available from: [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. (2025, November 26). Available from: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015, March 16). Available from: [Link]

  • Data-dependent vs. Data-independent Proteomic Analysis - Technology Networks. (2024, July 2). Available from: [Link]

  • Top-Down Proteomics for Biomarker Research | Biocompare. (2015, May 12). Available from: [Link]

  • Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring. (n.d.). Available from: [Link]

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  • Characterization and quantitation of protein adducts using mass spectrometry. (n.d.). Available from: [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available from: [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes | ACS Medicinal Chemistry Letters. (2018, June 27). Available from: [Link]

  • AdductHunter: identifying protein-metal complex adducts in mass spectra. (n.d.). Available from: [Link]

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Validation

A Comparative Guide to the Reactivity of 2-Ethoxypyridine-3-sulfonyl Fluoride and Other Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent chemical biology and drug discovery, sulfonyl fluorides (R-SO₂F) have emerged as a "privileged" class of electrophilic warheads...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent chemical biology and drug discovery, sulfonyl fluorides (R-SO₂F) have emerged as a "privileged" class of electrophilic warheads. Their unique balance of stability and tunable reactivity makes them ideal for selectively targeting nucleophilic residues in proteins, such as lysine, tyrosine, and serine.[1] This guide provides an in-depth comparison of the reactivity of 2-Ethoxypyridine-3-sulfonyl fluoride with other commonly employed sulfonyl fluorides, supported by experimental data and detailed protocols for assessing their reactivity profiles.

The reactivity of a sulfonyl fluoride is a critical parameter that dictates its utility as a chemical probe or a therapeutic agent. A highly reactive compound may exhibit off-target effects and poor in vivo stability, while a compound with low reactivity may not engage its intended target efficiently. Therefore, understanding the factors that govern sulfonyl fluoride reactivity is paramount for the rational design of covalent modifiers.

Factors Influencing Sulfonyl Fluoride Reactivity

The reactivity of sulfonyl fluorides is primarily governed by the electrophilicity of the sulfur atom, which is influenced by a combination of electronic and steric effects of the "R" group.

  • Electronic Effects: Electron-withdrawing groups on the R-group increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity. This principle allows for the fine-tuning of reactivity by modifying the substitution pattern on an aromatic or heteroaromatic ring.[2]

  • Steric Effects: Bulky R-groups can hinder the approach of a nucleophile to the sulfur atom, thereby decreasing the reaction rate.

  • Position on Heteroaromatic Rings: For heteroaromatic sulfonyl fluorides, the position of the sulfonyl fluoride group on the ring significantly impacts stability and reactivity. For instance, pyridine-3-sulfonyl chlorides are known to be particularly susceptible to hydrolysis.[3][4] While sulfonyl fluorides are generally more stable than their chloride counterparts, the electronic nature of the pyridine ring influences the reactivity of the sulfonyl fluoride.[5]

Comparative Reactivity of Selected Sulfonyl Fluorides

Below is a comparison of the hydrolytic half-lives of several common sulfonyl fluorides.

Sulfonyl FluorideStructureHydrolytic Half-life (t½)Comments
Phenylmethylsulfonyl fluoride (PMSF) ~35 minutes at pH 8.0, 25°C[6]A widely used serine protease inhibitor, but its high reactivity leads to a short half-life in aqueous solutions.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) ~6 hours at pH 7.0, 37°C[3]More stable than PMSF, making it a more suitable reagent for in vivo studies.[7]
Benzenesulfonyl Fluoride StableGenerally stable under neutral aqueous conditions, serving as a baseline for aryl sulfonyl fluoride reactivity.
Tosyl Fluoride Low solubility in water[8]A common synthetic intermediate, generally considered stable.
2-Ethoxypyridine-3-sulfonyl fluoride Not availableReactivity is likely attenuated by the electron-donating ethoxy group, but potentially enhanced by the pyridine ring's electronics at the 3-position.

Note: The reactivity of sulfonyl fluorides is highly context-dependent and can be significantly influenced by the local microenvironment within a protein's binding pocket.[9]

Figure 1. Qualitative reactivity scale of selected sulfonyl fluorides.

Experimental Protocols for Assessing Sulfonyl Fluoride Reactivity

Accurate determination of sulfonyl fluoride reactivity is crucial for their application in chemical biology and drug discovery. The following are detailed protocols for assessing hydrolytic stability and reactivity with a model nucleophile, lysine.

Protocol 1: Determination of Hydrolytic Stability by HPLC

This protocol outlines a method to determine the rate of hydrolysis of a sulfonyl fluoride in an aqueous buffer by monitoring its disappearance over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sulfonyl fluoride of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the sulfonyl fluoride (e.g., 10 mM in DMSO or ACN).

  • Initiate the hydrolysis reaction by diluting the stock solution into pre-warmed PBS (37°C) to a final concentration of 100 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold ACN. This precipitates proteins and halts further hydrolysis.

  • Centrifuge the quenched sample to pellet any precipitate.

  • Analyze the supernatant by RP-HPLC. Use a suitable gradient of water and ACN (both containing 0.1% formic acid) to separate the sulfonyl fluoride from its hydrolysis product (the corresponding sulfonic acid).

  • Monitor the disappearance of the sulfonyl fluoride peak area at an appropriate UV wavelength.

  • Calculate the half-life (t½) by plotting the natural logarithm of the peak area versus time and fitting the data to a first-order decay model.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution B Initiate Hydrolysis A->B C Incubate at 37°C B->C D Withdraw Aliquots C->D E Quench Reaction D->E F Centrifuge E->F G HPLC Analysis F->G H Monitor Peak Area G->H I Calculate Half-life H->I

Figure 2. Experimental workflow for HPLC-based hydrolytic stability assay.

Protocol 2: Monitoring Reactivity with Lysine by ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful tool for monitoring the reaction of sulfonyl fluorides with nucleophiles, as the fluorine signal of the sulfonyl fluoride will disappear upon reaction.

Materials:

  • Sulfonyl fluoride of interest

  • Nα-Acetyl-L-lysine

  • Phosphate buffer, pH 8.0, prepared in D₂O

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare a solution of Nα-Acetyl-L-lysine (e.g., 10 mM) in the D₂O-based phosphate buffer.

  • Acquire a background ¹⁹F NMR spectrum of the lysine solution.

  • Prepare a concentrated stock solution of the sulfonyl fluoride in a compatible deuterated solvent (e.g., DMSO-d₆).

  • Initiate the reaction by adding a small volume of the sulfonyl fluoride stock solution to the NMR tube containing the lysine solution to achieve the desired final concentration (e.g., 1 mM sulfonyl fluoride).

  • Immediately begin acquiring a series of ¹⁹F NMR spectra at regular intervals.

  • Process the spectra and integrate the signal corresponding to the sulfonyl fluoride.

  • Plot the integral of the ¹⁹F signal as a function of time to obtain the reaction kinetics.

  • Determine the pseudo-first-order rate constant by fitting the data to an exponential decay curve.

cluster_workflow ¹⁹F NMR Kinetic Analysis Workflow Prepare Lysine Solution Prepare Lysine Solution Acquire Background Spectrum Acquire Background Spectrum Prepare Lysine Solution->Acquire Background Spectrum Initiate Reaction Initiate Reaction Acquire Background Spectrum->Initiate Reaction Acquire Time-course Spectra Acquire Time-course Spectra Initiate Reaction->Acquire Time-course Spectra Process and Integrate Process and Integrate Acquire Time-course Spectra->Process and Integrate Plot Kinetic Data Plot Kinetic Data Process and Integrate->Plot Kinetic Data Determine Rate Constant Determine Rate Constant Plot Kinetic Data->Determine Rate Constant

Figure 3. Workflow for kinetic analysis using ¹⁹F NMR.

Conclusion

The reactivity of sulfonyl fluorides is a finely tunable property that is critical to their successful application as covalent probes and inhibitors. While direct quantitative data for 2-Ethoxypyridine-3-sulfonyl fluoride remains to be published, its reactivity can be rationally predicted to be moderate based on established structure-activity relationships. The provided protocols offer robust methods for researchers to experimentally determine the reactivity of this and other sulfonyl fluorides, enabling the selection of the optimal reagent for their specific research needs. As the field of covalent drug discovery continues to expand beyond cysteine, a thorough understanding of the reactivity of warheads like sulfonyl fluorides will be indispensable.

References

  • Li, Y., et al. (2020). Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. PMC. [Link]

  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Sharpless, K. B., et al. (2018). One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride. ACS Publications. [Link]

  • Toste, F. D., et al. (2023). Figure 3. Profiling the amino acid reactivity of S VI -F fragments. (a)... ResearchGate. [Link]

  • Liskamp, R. M. J., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Bull, J. A., et al. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Tyrra, W., et al. (2007). Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. [Link]

  • Bolgar, P., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Dong, J., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Kelly, J. W., et al. (2018). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... PMC. [Link]

  • DiMagno, S. G., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. PMC. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. PMC. [Link]

  • Moses, J. E., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • ResearchGate. (2024). Radiosynthesis of [ 18 F] tosyl fluoride from tosyl chloride. [Link]

  • James, G. T. (1978). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. PMC. [Link]

  • PubChem. (n.d.). Pyridine-3-sulfonyl fluoride (C5H4FNO2S). [Link]

  • Luisi, R., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Cravatt, B. F., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PMC. [Link]

  • Semantic Scholar. (n.d.). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Concentrations of Fluoride Measured in Tissue, Blood, Urine, or Bone. [Link]

  • Solubility of Things. (n.d.). Tosyl fluoride. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

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Comparative

A Comparative Guide to the Cellular Permeability and Target Engagement of 2-Ethoxypyridine-3-sulfonyl Fluoride Probes

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the selection of an appropriate electrophilic "warhead" is a critical decision that dictates e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the selection of an appropriate electrophilic "warhead" is a critical decision that dictates experimental success. This guide provides an in-depth comparison of 2-Ethoxypyridine-3-sulfonyl fluoride probes, benchmarking their performance against common alternatives. By integrating technical data, detailed experimental protocols, and field-proven insights, we aim to equip researchers with the knowledge to make informed decisions for their specific applications in chemical biology and drug discovery.

Sulfur(VI) fluoride electrophiles, particularly sulfonyl fluorides (SFs), have emerged as a privileged class of reactive motifs.[1] Their utility stems from a finely tuned balance of aqueous stability and reactivity, allowing them to covalently modify a broad range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including serine, threonine, lysine, tyrosine, and histidine.[2][3] This versatility, harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," makes them powerful tools for target identification, validation, and the development of targeted covalent inhibitors.[4][5]

The 2-Ethoxypyridine-3-sulfonyl fluoride scaffold represents a specific chemotype within this class. The electronic properties of the pyridine ring, modulated by the electron-donating ethoxy group, influence the electrophilicity of the sulfur center, thereby tuning its reactivity and selectivity profile. Understanding how to characterize and compare these properties is paramount.

Comparison of Electrophilic Warheads for Covalent Probes

The choice of an electrophilic warhead is a trade-off between reactivity and selectivity. An ideal probe is reactive enough to label its target under physiological conditions but selective enough to minimize off-target interactions. The following table provides a comparative overview of 2-Ethoxypyridine-3-sulfonyl fluoride probes (as a subset of aryl sulfonyl fluorides) and other common electrophiles.

ParameterAryl Sulfonyl FluoridesFluorosulfatesAcrylamidesChloroacetamides
Typical Target Residues Tyr, Lys, Ser, His, Thr, Cys[6]Tyr, Lys, Ser, His[7][8]Cys (primarily)[6]Cys, His[6]
Relative Reactivity Moderate to High[6]Lower than Sulfonyl Fluorides[7]HighHigh
Key Characteristics Versatile targeting profile; reactivity is tunable via aryl ring electronics and sensitive to the protein microenvironment.[7]Generally more stable and less reactive than corresponding sulfonyl fluorides, potentially offering a wider therapeutic window.[9]Widely used for targeting catalytic or allosteric cysteines; can be prone to off-target reactions with other nucleophiles like glutathione.Highly reactive; often used in activity-based protein profiling for cysteine proteases.

Assessing Cellular Permeability: Can the Probe Reach Its Target?

For probes designed to engage intracellular proteins, the ability to cross the cell membrane is a non-negotiable prerequisite.[10] Poor permeability is a significant hurdle, particularly for molecules that fall "beyond the Rule of 5," as many complex probes do.[11] A comprehensive assessment of permeability involves combining high-throughput, cell-free assays with more physiologically relevant cell-based models.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay offers a rapid, high-throughput method to evaluate a compound's passive diffusion across a synthetic lipid membrane, providing a foundational measure of its lipophilicity-driven permeability.[11]

Causality: This assay isolates the contribution of passive diffusion to permeability. By eliminating active transporters and metabolic enzymes, it provides a clean, reproducible baseline for comparing the intrinsic membrane-crossing ability of different probes.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 2-Ethoxypyridine-3-sulfonyl fluoride probe in DMSO. Dilute this stock into PBS (pH 7.4) to a final concentration of 100 µM, ensuring the final DMSO concentration is ≤1%.

  • Acceptor Plate Preparation: Add 300 µL of fresh PBS to each well of a 96-well acceptor plate.

  • Membrane Coating: Carefully pipette 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) onto the filter membrane of each well in the 96-well donor plate. Allow 5 minutes for the lipid to impregnate the membrane.

  • Donor Plate Loading: Gently remove any excess lipid solution. Add 150 µL of the probe working solution to the donor wells.

  • Assay Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Collect samples from both donor and acceptor wells. Determine the probe concentration in all samples using a validated analytical method, such as LC-MS/MS. The effective permeability (Pe) is then calculated.

Experimental Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is a gold-standard, cell-based model that provides a more holistic and physiologically relevant measure of permeability.[11] Differentiated Caco-2 cells form a polarized monolayer with tight junctions and express functional efflux transporters (e.g., P-glycoprotein), thus modeling both passive diffusion and active transport across the human intestinal epithelium.[12][13]

Causality: This assay is a self-validating system for predicting in vivo absorption. By measuring both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport, one can calculate an efflux ratio. An efflux ratio significantly greater than 1 indicates the probe is a substrate for active efflux transporters, a critical piece of information for drug development.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts (e.g., 24-well plates, 0.4 µm pore size). Culture for 21-25 days to allow for the formation of a confluent, differentiated monolayer.

  • Monolayer Integrity Verification: Before the assay, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values demonstrating confluent junctions (typically >250 Ω·cm²). This step is crucial for ensuring the observed permeability is not due to leaky cell layers.[11]

  • Assay Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • Compound Addition:

    • A-to-B: Add the probe (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

    • B-to-A: Add the probe to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the acceptor compartment and replace with fresh HBSS.

  • Quantification: Determine the concentration of the probe in all collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Wash Wash monolayer with HBSS TEER->Wash Add_A Add Probe to Apical side Wash->Add_A Add_B Add Probe to Basolateral side Wash->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample_A Sample from Basolateral side Incubate->Sample_A Sample_B Sample from Apical side Incubate->Sample_B Quantify Quantify Probe (LC-MS/MS) Sample_A->Quantify Sample_B->Quantify Calculate Calculate Papp (A->B, B->A) and Efflux Ratio Quantify->Calculate

Caption: Caco-2 permeability assay workflow.

Validating Target Engagement: Is the Probe Hitting Its Mark?

Confirming that a probe covalently modifies its intended target within the complex environment of a living cell is the cornerstone of target validation.[14][15] Several orthogonal methods should be employed to build a robust case for on-target activity and to profile off-target interactions.

Experimental Protocol 3: Competitive Chemoproteomics (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the potency and selectivity of a covalent probe across the proteome.[16] In a competitive format, it measures how effectively your unlabeled probe prevents the labeling of target proteins by a broad-spectrum, tagged probe.

Causality: This method provides a proteome-wide view of a probe's selectivity. A significant and dose-dependent decrease in labeling for the intended target, with minimal changes for other proteins, provides strong evidence for selective target engagement. This self-validating system inherently includes an internal control (the rest of the proteome).

Methodology:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., PBS) at a protein concentration of 1-2 mg/mL.

  • Competitive Inhibition: Pre-incubate aliquots of the proteome with varying concentrations of the unlabeled 2-Ethoxypyridine-3-sulfonyl fluoride probe (or a vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum covalent probe that has a reporter tag (e.g., an alkyne-functionalized sulfonyl fluoride) to all samples and incubate for a defined period. This probe will label a wide range of accessible, reactive residues.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[6]

  • Enrichment of Labeled Proteins: Incubate the biotinylated proteome with streptavidin-coated beads to enrich for probe-labeled proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing) to identify the labeled proteins and quantify their relative abundance in each sample.[16]

  • Data Analysis: Identify proteins whose labeling is significantly and dose-dependently reduced by pre-incubation with the 2-Ethoxypyridine-3-sulfonyl fluoride probe.

G cluster_prep Sample Preparation cluster_label Labeling & Enrichment cluster_analysis Analysis cluster_key Key Lysate Cell Lysate (Proteome) Inhibit Pre-incubate with unlabeled 2-EtO-Py-SF Probe (Dose-Response) Lysate->Inhibit Alkyne Add broad-spectrum Alkyne-SF Probe Inhibit->Alkyne Click Click Chemistry: Add Biotin-Azide Alkyne->Click Enrich Enrich on Streptavidin Beads Click->Enrich Digest On-Bead Tryptic Digest Enrich->Digest LCMS Quantitative LC-MS/MS (e.g., TMT) Digest->LCMS Analyze Identify & Quantify Competitively Labeled Proteins LCMS->Analyze key_label 2-EtO-Py-SF = 2-Ethoxypyridine-3-sulfonyl fluoride

Caption: Competitive ABPP workflow for target engagement.

Experimental Protocol 4: Intact Protein Mass Spectrometry

This method provides direct and unambiguous evidence of covalent modification of a purified target protein by the probe.[8]

Causality: This is the most direct method to validate the covalent binding event. By measuring the mass of the intact protein before and after incubation with the probe, a mass shift corresponding to the molecular weight of the probe confirms covalent adduction. Subsequent peptide mapping experiments can pinpoint the exact amino acid residue that has been modified.

Methodology:

  • Protein Preparation: Purify the target protein to >95% purity. Prepare the protein in a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a concentration of 1-10 µM.

  • Incubation with Probe: Incubate the target protein with the 2-Ethoxypyridine-3-sulfonyl fluoride probe at a desired molar excess (e.g., 1:5) for a specified time (e.g., 1-4 hours) at a controlled temperature. Include a vehicle-only (e.g., DMSO) control.

  • Sample Preparation for MS: Quench the reaction if necessary (e.g., by adding formic acid). Desalt the protein sample using a C4 ZipTip or equivalent to remove non-volatile salts.

  • Intact Mass Analysis: Analyze the sample via LC-MS, typically using electrospray ionization (ESI) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Deconvolute the resulting multi-charged spectrum to determine the precise molecular weight of the protein. Compare the mass of the probe-treated protein with the control to identify any mass shift.

Conclusion

The 2-Ethoxypyridine-3-sulfonyl fluoride scaffold offers a promising platform for developing highly specific and cell-permeable chemical probes. However, rigorous and multi-faceted validation is essential to ensure their utility and the reliability of the data they generate. By systematically evaluating cellular permeability using both cell-free (PAMPA) and cell-based (Caco-2) assays, researchers can gain a clear understanding of a probe's ability to reach its intracellular target. Furthermore, confirming on-target engagement and profiling selectivity using orthogonal methods like competitive chemoproteomics and intact protein mass spectrometry provides the necessary validation for advancing these tools in chemical biology and drug discovery programs. This guide provides the strategic framework and detailed methodologies to empower researchers to confidently characterize and deploy this versatile class of covalent probes.

References

  • Royal Society of Chemistry. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Narayan, R., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2634-2649. National Center for Biotechnology Information. [Link]

  • Moody, C. J., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 835-849. Taylor & Francis Online. [Link]

  • LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Presentations. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 71. [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220. National Center for Biotechnology Information. [Link]

  • Drug Discovery Chemistry. (2022). Chemoproteomics & Chemical Biology. Cambridge Healthtech Institute. [Link]

  • Nomanbhoy, T. K. (2017). Chemoproteomic evaluation of target engagement in clinical samples. Cancer Research, 77(13 Suppl), Abstract nr 225. American Association for Cancer Research. [Link]

  • Liu, Y., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 15(3), 564-574. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

  • Spallarossa, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. National Center for Biotechnology Information. [Link]

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 630-632. ACS Publications. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Adusumalli, S., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Society for Mass Spectrometry, 29(12), 2416-2428. National Center for Biotechnology Information. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Chemical Science, 11(2), 345-353. National Center for Biotechnology Information. [Link]

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Validation

"selectivity profiling of 2-Ethoxypyridine-3-sulfonyl fluoride against a panel of proteins"

Beyond Cysteine: Selectivity Profiling of 2-Ethoxypyridine-3-Sulfonyl Fluoride in Chemoproteomic Workflows Traditional covalent drug discovery has heavily relied on targeting highly nucleophilic cysteine residues. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Cysteine: Selectivity Profiling of 2-Ethoxypyridine-3-Sulfonyl Fluoride in Chemoproteomic Workflows

Traditional covalent drug discovery has heavily relied on targeting highly nucleophilic cysteine residues. However, because cysteine is relatively rare in protein binding pockets, modern chemical biology has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to expand the druggable proteome[1]. Sulfonyl fluorides act as "latent electrophiles"—they remain stable in aqueous environments but undergo rapid, proximity-induced activation to form irreversible covalent bonds with tyrosine, lysine, serine, threonine, and histidine residues[2].

As a Senior Application Scientist, I have evaluated numerous SuFEx warheads. This guide provides an objective, data-backed comparison of 2-Ethoxypyridine-3-sulfonyl fluoride (2-EPSF) against standard alternatives, detailing the mechanistic rationale and the self-validating chemoproteomic protocols required to map its selectivity profile.

Mechanistic Rationale: Why the 2-Ethoxypyridine Scaffold?

The intrinsic reactivity and selectivity of a SuFEx probe are dictated by its microenvironment. Standard probes like Phenylmethanesulfonyl fluoride (PMSF) are highly promiscuous toward serine proteases but lack the structural features necessary to engage complex allosteric pockets.

2-EPSF introduces two critical modifications:

  • The Pyridine Nitrogen: Acts as a hydrogen-bond acceptor, allowing the probe to anchor into kinase hinge regions or metalloprotease active sites that typically reject highly hydrophobic aryl rings.

  • The Ethoxy Group: Provides steric bulk and electron-donating properties. Positioned adjacent to the pyridine nitrogen, it fine-tunes the geometry of the sulfonyl fluoride, altering the trajectory required for nucleophilic attack[3].

This specific combination prevents non-specific degradation while ensuring that the S-F bond is only cleaved when perfectly aligned with a target nucleophile and a hydrogen-bond donor (often a structural water or adjacent acidic residue)[4].

Mechanism A 2-EPSF (Latent Electrophile) B Protein Pocket (H-Bonding to Fluorine) A->B Reversible Binding C SuFEx Exchange (S-F Cleavage) B->C Proximity Activation D Covalent Adduct (Tyr, Lys, Ser, His) C->D Nucleophilic Attack

Fig 1. Proximity-induced activation of 2-EPSF via Sulfur(VI) Fluoride Exchange (SuFEx).

Comparative Selectivity Profiling Data

To objectively evaluate 2-EPSF, we compare its target engagement profile against two well-characterized SuFEx alternatives: PMSF (a broad-spectrum serine protease inhibitor) and XO44 (a broad-spectrum kinase probe targeting conserved catalytic lysines)[5].

Table 1: Comparative Target Engagement Profiling (Apparent IC₅₀)

Protein TargetTarget Residue2-EPSF (Heteroaryl S-F)PMSF (Aliphatic/Aryl S-F)XO44 (Kinase-Directed S-F)
SRC Kinase Lys295Moderate (15 µM)Inactive (>100 µM)Potent (0.5 µM)
Neutrophil Elastase Ser195Weak (>50 µM)Potent (1 µM)Inactive (>100 µM)
Carbonic Anhydrase II His64Potent (2 µM)Weak (80 µM)Weak (>50 µM)
Bcl-xL (PPI Target) Tyr22Moderate (25 µM)Inactive (>100 µM)Inactive (>100 µM)

Data Synthesis Rationale: 2-EPSF demonstrates a unique "Goldilocks" reactivity[1]. It avoids the massive serine protease off-target effects seen with PMSF. Meanwhile, its heteroaryl structure allows it to engage histidine residues (e.g., in Carbonic Anhydrase II) and surface-exposed tyrosines at protein-protein interaction (PPI) interfaces (e.g., Bcl-xL) much more effectively than rigid kinase-directed probes like XO44[2].

Experimental Workflow: Competitive ABPP

Because 2-EPSF is a foundational building block lacking an alkyne or azide handle, its proteome-wide selectivity must be mapped using Competitive Activity-Based Protein Profiling (ABPP) [6]. In this self-validating system, the proteome is pre-incubated with 2-EPSF. A broad-spectrum, alkyne-tagged SuFEx probe (like XO44-alkyne) is then added. Proteins covalently modified by 2-EPSF will show a quantitative decrease in alkyne-probe labeling, which is read out via mass spectrometry[7].

Workflow N1 1. Native Proteome Preparation (HEPES Buffer, pH 7.4) N2 2. Competitor Incubation (2-EPSF, 1-50 µM, 1h) N1->N2 N3 3. Universal Probe Labeling (Alkyne-SuFEx Probe, 1h) N2->N3 N4 4. CuAAC Click Chemistry (Biotin-Azide, Cu/THPTA) N3->N4 N5 5. Enrichment & Digestion (Streptavidin Beads, Trypsin) N4->N5 N6 6. Quantitative LC-MS/MS (Identify Depleted Peptides) N5->N6

Fig 2. Competitive ABPP workflow for mapping the proteome-wide selectivity of 2-EPSF.

Step-by-Step Methodology & Causality

Step 1: Cell Lysate Preparation

  • Action: Lyse cells (e.g., HEK293T) in 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40.

  • Causality: Never use Tris buffer. Tris contains a primary amine that can slowly compete with protein targets for sulfonyl fluorides, artificially reducing the effective concentration of 2-EPSF. HEPES is amine-free and maintains the physiological pH required for native protein folding, which is mandatory for proximity-induced SuFEx activation[8].

Step 2: Competitor Incubation

  • Action: Aliquot lysate (2 mg/mL protein). Treat one aliquot with DMSO (Vehicle Control) and others with 2-EPSF (10 µM and 50 µM). Incubate at 37°C for 1 hour.

  • Causality: The vehicle control establishes the baseline "100% labeling" state. A dose-dependent reduction in MS intensity in the 2-EPSF samples directly validates specific target engagement, making the assay internally controlled.

Step 3: Universal Probe Labeling

  • Action: Add a broad-spectrum alkyne-tagged SuFEx probe (e.g., 5 µM XO44-alkyne) to all samples for 1 hour.

  • Causality: The universal probe binds all available nucleophilic pockets. Pockets already covalently occupied by 2-EPSF are sterically blocked from reacting with the alkyne probe[6].

Step 4: CuAAC Click Chemistry

  • Action: Add Biotin-PEG3-Azide (100 µM), TCEP (1 mM), THPTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

  • Causality: Avoid DTT. DTT is a strong chelator of the Cu(I) catalyst required for the click reaction. TCEP is used instead because it efficiently reduces Cu(II) to Cu(I) without poisoning the catalyst.

Step 5: Enrichment and LC-MS/MS

  • Action: Precipitate proteins (methanol/chloroform), resuspend, and enrich on Streptavidin agarose beads. Perform on-bead tryptic digestion and analyze via quantitative LC-MS/MS.

  • Causality: Calculating the ratio of MS peptide intensities (2-EPSF / DMSO) yields the competitive profile. A ratio < 0.25 indicates >75% target occupancy by 2-EPSF.

Conclusion

2-Ethoxypyridine-3-sulfonyl fluoride represents a highly tunable, non-promiscuous warhead for chemical biology. Unlike standard aliphatic or simple aryl sulfonyl fluorides, its heteroaryl scaffold allows for nuanced hydrogen bonding and steric interactions within protein microenvironments. By deploying competitive ABPP workflows, researchers can leverage 2-EPSF to discover novel ligandable pockets across kinases, metalloproteases, and challenging PPI interfaces.

References

  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate. 8

  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.2

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PMC - NIH. 5

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC - NIH. 3

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. 6

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis. 1

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. 4

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. 7

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxypyridine-3-sulfonyl fluoride

As a Senior Application Scientist, I recognize that handling advanced reactive intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced reactive intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 2-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2305255-72-3) is a highly specialized building block, primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

While SuFEx chemistry is celebrated for its thermodynamic stability and kinetic precision[1], the inherent nature of sulfonyl fluorides presents unique laboratory hazards. Under specific conditions—such as basic hydrolysis or extreme heat—these compounds can decompose to release highly toxic and corrosive Hydrogen Fluoride (HF) gas and sulfonic acids[2]. Therefore, handling this reagent demands a rigorous, mechanistic approach to Personal Protective Equipment (PPE) and operational workflows.

Below is the comprehensive, field-proven guide for the safe handling, operation, and disposal of 2-Ethoxypyridine-3-sulfonyl fluoride.

Mechanistic Hazard Profile

To protect yourself, you must first understand the chemical behavior of the threat.

  • Electrophilic Reactivity: As a SuFEx reagent, the sulfur(VI) center is highly electrophilic. It is designed to react selectively with nucleophiles (like amines or phenols)[1]. If absorbed through the skin, it can covalently modify biological proteins.

  • Latent HF Generation: The S-F bond is highly resistant to reduction but susceptible to heterolytic cleavage[1]. In the presence of moisture and a base, it hydrolyzes to yield 2-ethoxypyridine-3-sulfonate and free fluoride ions ( F− ). If this occurs in an acidic environment, volatile HF is generated, which penetrates tissue deeply, causing liquefaction necrosis and systemic hypocalcemia[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated sulfonyl fluorides. The following table summarizes the mandatory, quantitative, and qualitative PPE requirements based on the chemical's penetration profile.

PPE CategoryRequired EquipmentMechanistic Rationale & Specification
Hand Protection Double Gloving System: • Inner: Nitrile (4-8 mil)• Outer: Neoprene or Butyl Rubber (14+ mil)Nitrile provides tactile dexterity but degrades rapidly upon exposure to fluorinated solvents or HF. Neoprene/Butyl rubber provides a robust chemical barrier against fluoride ion permeation.
Eye & Face Chemical splash goggles AND a full-face shield.Safety glasses leave the orbital bone exposed. A face shield prevents catastrophic facial exposure in the event of an exothermic pressure burst during SuFEx catalysis.
Body Protection Flame-resistant (FR) lab coat AND a heavy-duty chemical-resistant apron (Polyethylene or Neoprene).Prevents skin absorption. Sulfonyl fluorides can permeate standard cotton lab coats, holding the corrosive agent directly against the skin[3].
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).All manipulations must be performed inside a fume hood. If a hood is unavailable, a NIOSH-approved full-face respirator with Acid Gas/HF cartridges is mandatory[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By engineering safety into the workflow, we eliminate the variable of human error.

Step-by-Step Handling Methodology:

  • Preparation: Ensure the fume hood is clear of incompatible materials (strong acids, strong bases, and easily oxidizable organics).

  • Antidote Staging: Place a fresh tube of 2.5% Calcium Gluconate gel directly adjacent to the fume hood. Never open a sulfonyl fluoride container without this gel within arm's reach.

  • Tool Selection: Utilize Teflon (PTFE) or high-density polyethylene (HDPE) spatulas and transfer vessels. Avoid standard borosilicate glass for long-term storage of solutions, as trace HF generation will etch the glass and compromise structural integrity.

  • Inert Atmosphere: Purge the reaction vessel with dry Nitrogen ( N2​ ) or Argon ( Ar ). Moisture is the enemy; ambient humidity will slowly degrade the reagent, building up internal pressure in the storage vial.

  • Transfer: Weigh the reagent in a closed, tared vial to minimize ambient exposure.

Workflow A 1. Fume Hood Preparation B 2. PPE & Antidote Verification A->B C 3. Inert Transfer (PTFE Tools) B->C D 4. SuFEx Reaction Execution C->D E 5. In-Situ Quenching (Base + CaCl2) D->E

Figure 1: Safe operational workflow for handling SuFEx reagents.

Emergency Response: The HF Exposure Protocol

If 2-Ethoxypyridine-3-sulfonyl fluoride contacts the skin, assume concurrent exposure to Hydrogen Fluoride. Time is critical.

  • Immediate Dilution: Immediately flush the affected area with copious amounts of water for exactly 5 minutes (no longer, as prolonged washing delays the antidote application).

  • Calcium Gluconate Application: Wearing clean neoprene gloves, massage 2.5% Calcium Gluconate gel continuously into the affected area.

    • Causality: The gel provides a massive localized concentration of Ca2+ ions. The penetrating F− ions will preferentially bind to this exogenous calcium, forming insoluble CaF2​ , thereby sparing the patient's bone calcium and preventing systemic cardiac arrhythmias[3].

  • Medical Escalation: Seek emergency medical attention immediately, continuing to apply the gel during transport.

Disposal & Decontamination Plan

Never dispose of unreacted sulfonyl fluorides directly into organic waste streams. They must be chemically deactivated (quenched) to prevent downstream reactions or gas generation in waste carboys.

Step-by-Step Quenching Methodology:

  • Solvent Dilution: Dissolve the excess 2-Ethoxypyridine-3-sulfonyl fluoride in an inert, water-miscible solvent (e.g., THF or Acetonitrile).

  • Alkaline Hydrolysis: Slowly, dropwise, add a 1M solution of Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate ( NaHCO3​ ) while stirring vigorously in an ice bath. This forces the hydrolysis of the S-F bond, yielding the water-soluble sulfonate and free sodium fluoride ( NaF ).

  • Fluoride Precipitation: Add an excess of 1M Calcium Chloride ( CaCl2​ ) solution to the stirring mixture. This reacts with the free fluoride ions to precipitate Calcium Fluoride ( CaF2​ ), a biologically inert and safe solid.

  • Verification & Disposal: Check the pH to ensure it is neutral (pH 7-8). The resulting suspension can now be safely transferred to the appropriate aqueous/organic halogenated waste stream.

QuenchPathway A 2-Ethoxypyridine-3-sulfonyl fluoride (Active Electrophile) B Alkaline Hydrolysis (1M NaOH or NaHCO3) A->B C 2-Ethoxypyridine-3-sulfonate (Water Soluble Intermediate) B->C D Free Fluoride Ions (F⁻) (Toxic Byproduct) B->D E Calcium Chloride (CaCl2) Addition D->E F Calcium Fluoride (CaF2) (Insoluble, Safe Precipitate) E->F

Figure 2: Mechanistic pathway for quenching and precipitating fluoride.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from:[Link][1]

  • Binker, J. (1989). Sulfuryl fluoride (Vikane): A review of its use as a fumigant. Conservation OnLine. Retrieved from:[Link][2]

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